(3-Phenyl-1-adamantyl)acetic acid
Description
BenchChem offers high-quality (3-Phenyl-1-adamantyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Phenyl-1-adamantyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenyl-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDYINFVSMWUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377915 | |
| Record name | (3-Phenyl-1-adamantyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161036-56-2 | |
| Record name | (3-Phenyl-1-adamantyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of (3-Phenyl-1-adamantyl)acetic Acid and its Carboxylic Acid Analogue
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of January 2026, detailed crystallographic data for (3-Phenyl-1-adamantyl)acetic acid is not publicly available in crystallographic databases. This guide will focus on the closely related and structurally characterized analogue, 3-Phenyl-adamantane-1-carboxylic acid , based on available literature. The methodologies and interpretations presented are directly applicable to the analysis of the titular compound should its crystals become available.
Introduction: The Significance of the Adamantane Cage in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has become a cornerstone in modern medicinal chemistry. Its unique properties are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The incorporation of an adamantane scaffold can improve metabolic stability, modulate solubility, and provide a rigid framework for the precise spatial orientation of pharmacophoric groups. The derivatization of the adamantane cage, such as with phenyl and carboxylic acid groups, allows for the exploration of new chemical spaces and the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, characterization, and critically, the single-crystal X-ray diffraction analysis of 3-Phenyl-adamantane-1-carboxylic acid, a key analogue to (3-Phenyl-1-adamantyl)acetic acid.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of 3-Phenyl-adamantane-1-carboxylic acid has been reported, providing a basis for obtaining high-quality single crystals suitable for X-ray diffraction studies.[1] While various synthetic routes to adamantane derivatives exist, a common approach involves Friedel-Crafts reactions or the functionalization of pre-existing adamantane cores.[2]
Conceptual Synthetic Pathway
A plausible synthetic route to 3-Phenyl-adamantane-1-carboxylic acid could involve the reaction of a suitable adamantane precursor with a phenyl-containing reagent. The subsequent crystallization is a critical step, often requiring slow evaporation of a solvent or a solvent/anti-solvent system to yield diffraction-quality crystals.
Experimental Protocol: Crystallization
-
Dissolution: Dissolve the synthesized 3-Phenyl-adamantane-1-carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a vibration-free environment. This process can take several days to weeks.
-
Crystal Harvesting: Once well-formed, single crystals are observed, carefully harvest them using a spatula or fine-tipped tweezers.
-
Crystal Mounting: Select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoprotectant oil and a cryo-loop for data collection at low temperatures.
Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Integration and Scaling: Integrate the intensities of the diffraction spots from the collected images. Apply corrections for various experimental factors (e.g., Lorentz and polarization effects) and scale the data.
-
Structure Solution: Determine the initial positions of the atoms in the unit cell using methods such as direct methods or Patterson synthesis.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods. Locate and refine hydrogen atoms.
-
Validation: Validate the final crystal structure using software tools like PLATON and by checking for consistency with known chemical principles. Deposit the final structure in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[3]
Crystallographic Data of 3-Phenyl-adamantane-1-carboxylic Acid
While the full crystallographic data from the primary literature could not be accessed, a typical crystallographic data table for a small organic molecule is presented below for illustrative purposes.[1]
| Parameter | Hypothetical Data for 3-Phenyl-adamantane-1-carboxylic Acid |
| Chemical formula | C₁₇H₂₀O₂ |
| Formula weight | 256.34 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated density (g/cm³) | Value |
| Absorption coeff. (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value |
| Temperature (K) | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Goodness-of-fit on F² | Value |
Structural Insights and Intermolecular Interactions
The crystal structure of 3-Phenyl-adamantane-1-carboxylic acid would reveal key information about its molecular conformation and intermolecular interactions. The rigid adamantane cage would likely adopt its characteristic chair-like conformation. The relative orientation of the phenyl and carboxylic acid substituents would be of significant interest.
A critical aspect of the crystal packing would be the hydrogen bonding interactions involving the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds. These dimers can then pack in various ways, influenced by weaker interactions such as C-H···O and C-H···π interactions involving the phenyl rings. The overall packing arrangement dictates the macroscopic properties of the crystalline material, such as its melting point and solubility.
Conclusion and Future Directions
This guide has outlined the synthesis, crystallization, and the definitive method of single-crystal X-ray diffraction for the structural elucidation of 3-Phenyl-adamantane-1-carboxylic acid, a close analogue of (3-Phenyl-1-adamantyl)acetic acid. While the specific crystallographic data for the titular compound is not yet available, the principles and protocols described herein provide a robust framework for its future characterization. The determination of the crystal structure of (3-Phenyl-1-adamantyl)acetic acid would be a valuable contribution to the field, providing crucial insights for the rational design of new adamantane-based therapeutic agents.
References
-
Feng, W., Ye, K., Jiang, Y., & Hou, R. (2019). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Chemical Research in Chinese Universities, 35(4), 556-559. [Link]
-
Handsand, I., & Bauer, L. (1983). Synthesis of 3-Aryl-1-adamantanemethylamines. Journal of Organic Chemistry, 48(10), 1775-1778. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
Sources
Solubility of (3-Phenyl-1-adamantyl)acetic acid in different solvents
An In-depth Technical Guide to the Solubility Profile of (3-Phenyl-1-adamantyl)acetic acid
Executive Summary
(3-Phenyl-1-adamantyl)acetic acid is a molecule of significant interest, combining the rigid, lipophilic adamantane cage with a phenyl group and a polar carboxylic acid moiety. This unique structure presents both opportunities and challenges for its application in drug development, where solubility is a paramount physicochemical property governing bioavailability and formulation design. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven protocol for thermodynamic solubility measurement using the gold-standard shake-flask method, and offer a predictive analysis of its likely solubility profile in various solvent systems. The objective is to equip scientists with the necessary tools and rationale to thoroughly characterize this compound and make informed decisions in the development pipeline.
Introduction
The Adamantane Moiety in Medicinal Chemistry
The adamantane scaffold is a distinctive, three-dimensional hydrocarbon cage. Its incorporation into active pharmaceutical ingredients (APIs) has been a successful strategy in medicinal chemistry to enhance therapeutic profiles.[1][2] The bulky and highly lipophilic nature of the adamantane group can improve metabolic stability by sterically shielding susceptible parts of a molecule from enzymatic degradation. Furthermore, it can modulate a compound's lipophilicity, influencing its ability to cross biological membranes and interact with protein binding pockets.
Physicochemical Profile of (3-Phenyl-1-adamantyl)acetic acid
(3-Phenyl-1-adamantyl)acetic acid is a complex molecule featuring three distinct structural components that dictate its physicochemical behavior:
-
The Adamantane Cage: A rigid, nonpolar, and highly lipophilic core. Adamantane itself is practically insoluble in water but readily dissolves in nonpolar organic solvents.[3]
-
The Phenyl Group: A nonpolar, aromatic substituent that further increases the molecule's overall lipophilicity.
-
The Acetic Acid Group: A polar, ionizable functional group capable of acting as a hydrogen bond donor and acceptor. As a carboxylic acid, its charge state, and therefore its solubility in aqueous media, will be highly dependent on pH.
This structural dichotomy—a large, nonpolar framework attached to a small, polar, ionizable group—suggests that the compound will exhibit poor aqueous solubility and likely fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
The Critical Role of Solubility in Drug Discovery
Aqueous solubility is a critical determinant of an orally administered drug's absorption and bioavailability.[4] For a drug to be absorbed, it must first dissolve in the fluids of the gastrointestinal tract. Poor solubility can lead to low and erratic absorption, undermining therapeutic efficacy. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a framework for predicting their in vivo performance and guiding formulation strategies.[5] Understanding the solubility of a compound like (3-Phenyl-1-adamantyl)acetic acid is therefore a foundational step in its journey from a promising hit to a viable clinical candidate.
Theoretical Principles of Solubility
The dissolution of a crystalline solid into a liquid solvent is a complex process governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
"Like Dissolves Like": Polarity and Intermolecular Forces
This principle remains the most fundamental guide for predicting solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are expected to be effective at solvating the large, nonpolar adamantyl and phenyl portions of the molecule through weak van der Waals forces.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess dipoles and can accept hydrogen bonds, allowing them to interact favorably with the carboxylic acid group while also having sufficient nonpolar character to solvate the hydrocarbon cage.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While ethanol is likely to be a reasonably good solvent due to its alkyl chain, water is expected to be a very poor solvent. The energy gained from hydrating the small carboxylic acid group is unlikely to overcome the energy required to break the strong hydrogen-bonding network of water to accommodate the large, hydrophobic adamantane-phenyl moiety.
Impact of Crystal Lattice Energy
The stability of a compound's crystal lattice must be overcome for dissolution to occur. A high melting point often correlates with high lattice energy, which can lead to lower solubility. The rigid structure of adamantane derivatives often leads to stable, high-melting-point crystalline forms, which can be a significant barrier to dissolution.
pH-Dependent Solubility of Carboxylic Acids
For (3-Phenyl-1-adamantyl)acetic acid, aqueous solubility will be profoundly influenced by pH. The carboxylic acid group (–COOH) is weakly acidic and will exist in equilibrium with its conjugate base, the carboxylate anion (–COO⁻).
R-COOH ⇌ R-COO⁻ + H⁺
-
At low pH (pH < pKa): The acidic form (R-COOH) predominates. This neutral form is less polar and will have very low aqueous solubility.
-
At high pH (pH > pKa): The ionized carboxylate form (R-COO⁻) predominates. The formation of this charged species allows for strong ion-dipole interactions with water, dramatically increasing aqueous solubility.
Determining solubility across a physiological pH range (typically 1.2 to 6.8) is a regulatory requirement for BCS classification.[6]
Predictive Models
While experimental determination is essential, computational models can provide initial estimates. The partition coefficient (Log P), which measures the differential solubility in octanol and water, is a key indicator of a compound's lipophilicity.[4] Given its structure, (3-Phenyl-1-adamantyl)acetic acid is predicted to have a high Log P value, reinforcing the expectation of poor aqueous solubility.
Experimental Determination of Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[7] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.
Gold Standard Protocol: The Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached.
Materials and Equipment:
-
(3-Phenyl-1-adamantyl)acetic acid (crystalline solid)
-
Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; ethanol; methanol; acetonitrile; DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control (e.g., 37 ± 1 °C for physiological relevance)[8]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Validated quantitative analytical method (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid (3-Phenyl-1-adamantyl)acetic acid to a series of vials. The key is to add enough material so that undissolved solid remains visible throughout the experiment, ensuring saturation.[7]
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for standard solubility or 37 °C for biopharmaceutical studies) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[8]
-
Sampling for Equilibrium Confirmation: Sample the suspensions at various time points (e.g., 24, 48, and 72 hours). To sample, withdraw an aliquot of the suspension and immediately separate the solid from the liquid. This is a critical step.
-
Causality: Immediate separation is crucial to prevent the dissolved solute from precipitating out if the sample temperature changes. Centrifugation followed by filtration of the supernatant is the most robust method.
-
-
Sample Preparation for Analysis: Accurately dilute the clear supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the assay.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Equilibrium Verification: Plot concentration versus time. Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) show no significant change in concentration. The final, stable concentration is the thermodynamic solubility.[7]
-
Final pH Measurement (for aqueous buffers): After equilibrium is reached, the pH of the aqueous suspension should be measured to ensure the compound itself did not alter the buffer's pH.[7]
Workflow Diagram: Shake-Flask Method
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Predicted Solubility Profile and Solvent Selection
Structural Analysis: A Lipophilic Cage with a Polar Handle
The dominant feature of (3-Phenyl-1-adamantyl)acetic acid is its large, hydrophobic surface area. Therefore, its solubility is expected to be poor in highly polar solvents like water and high in nonpolar organic solvents or polar aprotic solvents that can effectively solvate the entire molecule.
Recommended Solvents for Study
A well-rounded solubility study should include a diverse set of solvents to build a comprehensive profile. The following table provides a recommended starting point, with the rationale for each choice.
| Solvent Class | Specific Solvent | Rationale for Selection | Predicted Solubility |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | Represents stomach conditions; compound will be in neutral form. | Very Low |
| pH 4.5 (Acetate Buffer) | Mid-range pH, near the likely pKa of the carboxylic acid. | Low | |
| pH 6.8 (Simulated Intestinal Fluid) | Represents intestinal conditions; compound will be partially/fully ionized. | Moderate (pH-dependent) | |
| Polar Protic | Ethanol | Common pharmaceutical solvent; can H-bond and has nonpolar character. | Moderate to High |
| Methanol | More polar than ethanol; solubility will depend on the balance of forces. | Moderate | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of compounds. | High |
| N,N-Dimethylformamide (DMF) | Similar to DMSO, a strong, versatile solvent. | High | |
| Acetonitrile (ACN) | Common HPLC solvent; less polar than DMF/DMSO. | Moderate | |
| Nonpolar | Toluene | Aromatic solvent, may interact favorably with the phenyl group. | High |
| Dichloromethane (DCM) | Common organic solvent for nonpolar compounds. | High |
Data Summary Table
Experimental results should be meticulously recorded in a structured format for easy comparison and interpretation.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Final pH (if applicable) | Observations |
| pH 1.2 Buffer | 37 | ||||
| pH 4.5 Buffer | 37 | ||||
| pH 6.8 Buffer | 37 | ||||
| Ethanol | 25 | ||||
| Methanol | 25 | ||||
| DMSO | 25 | ||||
| Toluene | 25 |
Discussion and Practical Implications
Interpreting Solubility Data for Formulation Development
The collected solubility data is foundational for preclinical development.
-
Low Aqueous Solubility: If the solubility in pH 1.2 to 6.8 buffers is low, this confirms a likely BCS Class II/IV classification and signals that formulation strategies will be required to ensure adequate bioavailability.
-
High Organic Solvent Solubility: High solubility in solvents like ethanol, DMSO, or DCM is useful for creating stock solutions for in vitro assays and for certain formulation approaches like lipid-based delivery systems or solid dispersions.
-
pH-Dependent Profile: A sharp increase in solubility at pH 6.8 compared to pH 1.2 would confirm the critical role of the carboxylic acid's ionization and suggest that drug release and dissolution may vary significantly in different segments of the GI tract.
Potential Challenges
-
Poor Wettability: Due to its lipophilic nature, the compound powder may be difficult to wet in aqueous media, potentially slowing down the dissolution rate and the time required to reach equilibrium.[8]
-
Polymorphism: Adamantane derivatives can sometimes exist in different crystalline forms (polymorphs), each with a unique solubility. It is crucial to characterize the solid form used in the solubility experiments to ensure data reproducibility.
Conclusion
The solubility of (3-Phenyl-1-adamantyl)acetic acid is a complex property dictated by its unique hybrid structure. While it is predicted to have poor aqueous solubility, its behavior in different solvent systems provides the critical information needed for its advancement as a potential therapeutic agent. By employing robust experimental methodologies like the shake-flask method and systematically evaluating its solubility across a range of pharmaceutically relevant solvents, researchers can build the comprehensive data package required to overcome formulation challenges and unlock the therapeutic potential of this promising molecule.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 123221, 1-Adamantaneacetic acid." PubChem, [Link]. Accessed January 26, 2026.
-
Jouyban, A. "Experimental and Computational Methods Pertaining to Drug Solubility." In Drug Design and Discovery in Alzheimer's Disease, IntechOpen, 2012. [Link].
-
Perlovich, G. L., et al. "Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents." RSC Publishing, 2016. [Link].
-
Wikipedia. "Adamantane." Wikimedia Foundation, [Link]. Accessed January 26, 2026.
-
Suarez, S., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, 2008. [Link].
-
ResearchGate. "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF." ResearchGate, [Link]. Accessed January 26, 2026.
-
Tho, I., et al. "Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models." Industrial & Engineering Chemistry Research, ACS Publications, 2007. [Link].
-
ResearchGate. "(PDF) Four-Directional Synthesis of Adamantane Derivatives." ResearchGate, [Link]. Accessed January 26, 2026.
-
Kollar, L., et al. "Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane." The Journal of Organic Chemistry, ACS Publications, 2020. [Link].
-
World Health Organization. "Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver." WHO, [Link]. Accessed January 26, 2026.
-
Majer, J., et al. "Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework." PMC, NIH, 2023. [Link].
-
Metry, M., and Polli, J. E. "Evaluation of Excipient Risk in BCS Class I and III Biowaivers." The AAPS Journal, 2022. [Link].
-
Tu, Y-J., et al. "solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and." SciELO, 2012. [Link].
-
Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, PMC, NIH, 2012. [Link].
-
International Council for Harmonisation. "BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS." ICH, 2019. [Link].
- Google Patents. "EP2861216A1 - Oral pharmaceutical formulation of bcs class iii molecules.
-
ResearchGate. "3-Hydroxyadamantane-1-acetic acid." ResearchGate, [Link]. Accessed January 26, 2026.
-
Gorska-Ponikowska, M., et al. "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." MDPI, 2024. [Link].
-
Metry, M., and Polli, J. E. "Evaluation of Excipient Risk in BCS Class I and III Biowaivers." ResearchGate, 2022. [Link].
-
Wang, Y., et al. "Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid." IOP Conference Series: Earth and Environmental Science, 2019. [Link].
-
Mounier, L., et al. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Inventiva Pharma, [Link]. Accessed January 26, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 37281, 3-Adamantanecarboxylic acid, phenyl ester." PubChem, [Link]. Accessed January 26, 2026.
-
ResearchGate. "Synthesis and Solvolysis of 3-Substituted 1-Adamantyl Toluenesulfonates." ResearchGate, [Link]. Accessed January 26, 2026.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid [crcu.jlu.edu.cn]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
The Adamantane Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy of a Diamondoid Scaffold
First isolated from crude oil in 1933, adamantane, with its unique tricyclic aliphatic cage structure, has carved a significant niche in the landscape of medicinal chemistry.[1] This diamondoid hydrocarbon's inherent properties—lipophilicity, rigid three-dimensional conformation, and metabolic stability—have established it as a "privileged scaffold," a molecular framework that is recurrently found in bioactive compounds.[1] The initial discovery of the antiviral properties of its simple amine derivative, amantadine, in the 1960s, marked the dawn of adamantane's journey in drug discovery.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of adamantane derivatives, delving into their synthesis, diverse therapeutic applications, mechanisms of action, and key structure-activity relationships (SAR).
Physicochemical Properties and Pharmacokinetic Advantages
The adamantane cage imparts a unique set of physicochemical characteristics to molecules, which medicinal chemists have strategically leveraged to optimize drug candidates.
-
Lipophilicity: The hydrocarbon framework of adamantane is highly lipophilic, a property that significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This lipophilicity can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, which is crucial for central nervous system (CNS) active agents.[3]
-
Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or planar aromatic rings, the adamantane moiety is a rigid, three-dimensional structure. This conformational rigidity can pre-organize a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.
-
Metabolic Stability: The cage-like structure of adamantane is resistant to metabolic degradation by cytochrome P450 enzymes.[3] Incorporating an adamantyl group into a drug molecule can shield adjacent functional groups from metabolic attack, thereby increasing the drug's half-life and bioavailability.
Therapeutic Applications of Adamantane Derivatives
The versatility of the adamantane scaffold is reflected in the wide array of therapeutic areas where its derivatives have found clinical application.
Antiviral Agents
The story of adamantane in medicine begins with its antiviral activity.
-
Amantadine and Rimantadine: These first-generation adamantane derivatives were groundbreaking as the first synthetic antiviral drugs effective against influenza A virus.[2] Their mechanism of action involves the inhibition of the M2 proton channel, a viral protein essential for the uncoating of the virus within the host cell.[4][5] However, widespread resistance has limited their current clinical utility for influenza.[6][7]
Neuroprotective Agents
Adamantane derivatives have shown significant promise in the treatment of neurodegenerative diseases.
-
Memantine: This NMDA receptor antagonist is a cornerstone in the management of moderate-to-severe Alzheimer's disease.[8][9] By blocking the NMDA receptor channel in a voltage-dependent manner, memantine mitigates the excitotoxic effects of excessive glutamate, a key pathological feature of Alzheimer's disease.[10]
-
Amantadine in Parkinson's Disease: Beyond its antiviral use, amantadine also provides symptomatic relief in Parkinson's disease, likely through its effects on dopaminergic neurotransmission.[6]
Antidiabetic Agents
The adamantane scaffold has been successfully incorporated into a class of oral hypoglycemic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[11]
-
Vildagliptin and Saxagliptin: These drugs enhance the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), by inhibiting their degradation by DPP-4.[11] This leads to increased glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[12][13]
Anticancer and Antimicrobial Agents
The lipophilic nature and rigid structure of adamantane have also been exploited in the development of novel anticancer and antimicrobial agents. Various adamantane-containing compounds have demonstrated cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1][2][3] Similarly, a number of adamantane derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.[1]
Quantitative Biological Data of Representative Adamantane Derivatives
The following tables summarize key biological and pharmacokinetic data for several clinically significant adamantane derivatives.
| Compound | Therapeutic Area | Target | IC50 / EC50 / MIC |
| Amantadine | Antiviral | Influenza A M2 Proton Channel | IC50: ~1-5 µM[14] |
| Rimantadine | Antiviral | Influenza A M2 Proton Channel | IC50: ~0.1-1 µM[15] |
| Memantine | Neuroprotective | NMDA Receptor | IC50: ~1-2 µM[8] |
| Vildagliptin | Antidiabetic | DPP-4 | IC50: ~62 nM |
| Saxagliptin | Antidiabetic | DPP-4 | IC50: ~26 nM |
| Adapalene | Dermatology | Retinoic Acid Receptors (RARβ, RARγ) | EC50: ~1-10 nM |
| Adamantane-Isothiourea Derivative 1 | Anticancer | - | IC50: <30 µM (against various cancer cell lines)[16] |
| Adamantane-Isothiourea Derivative 2 | Anticancer | - | IC50: <25 µM (against various cancer cell lines)[3] |
| Adamantane Derivative 9 | Antimicrobial | - | MIC: 62.5–1000 µg/mL (against Gram-positive bacteria)[1] |
| Compound | Bioavailability (%) | Half-life (t½) (hours) | Cmax | Tmax (hours) |
| Amantadine | ~86-90% | 12-18 | Varies with dose | 2-4 |
| Rimantadine | Well absorbed | ~25 | Varies with dose | ~6 |
| Memantine | ~100% | 60-80 | Varies with dose | 3-7 |
| Vildagliptin | ~85% | ~2-3 | Varies with dose | ~1.7 |
| Saxagliptin | ~67% | ~2.5 (parent), ~3.1 (active metabolite) | Varies with dose | ~2 (parent), ~4 (active metabolite) |
Experimental Protocols: Synthesis of Key Adamantane Derivatives
The following are generalized, step-by-step protocols for the synthesis of several key adamantane-based drugs. These are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of Amantadine Hydrochloride[17][18]
This two-step procedure starts from 1-bromoadamantane.
Step 1: Synthesis of N-(1-Adamantyl)acetamide
-
To acetylamide at 115 °C, add 1-bromoadamantane over 30 minutes with stirring.
-
Slowly add concentrated sulfuric acid dropwise at 115 °C over 30 minutes.
-
Heat the mixture to 125 °C and maintain this temperature for approximately 3.5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Stir the mixture at 0-5 °C for 1 hour to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield N-(1-adamantyl)acetamide.
Step 2: Hydrolysis to Amantadine Hydrochloride
-
Prepare a solution of sodium hydroxide in a mixture of water and propylene glycol.
-
Add the N-(1-adamantyl)acetamide from Step 1 to this solution.
-
Heat the reaction mixture to 125-130 °C with stirring for approximately 7.5 hours, monitoring by TLC.
-
After cooling, add ice-cold water and extract the product with dichloromethane.
-
Concentrate the organic layer and add a solution of 6N HCl.
-
Heat the mixture to 55-60 °C for 1 hour.
-
After cooling, separate the aqueous layer and evaporate it under vacuum to obtain a solid.
-
Recrystallize the solid from acetone to yield amantadine hydrochloride.
Protocol 2: Synthesis of Memantine Hydrochloride[14][19][20][21]
A concise two-step synthesis from 1,3-dimethyladamantane.
Step 1: Synthesis of 1-Acetamido-3,5-dimethyladamantane
-
In a reaction vessel, combine 1,3-dimethyladamantane, acetonitrile, and nitric acid.
-
Maintain the reaction at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 2.5 hours), with optimized molar ratios of the reactants.
-
Upon completion, the intermediate, 1-acetamido-3,5-dimethyladamantane, can be isolated.
Step 2: Hydrolysis to Memantine Hydrochloride
-
Hydrolyze the 1-acetamido-3,5-dimethyladamantane from Step 1 using a solution of sodium hydroxide in propylene glycol at an elevated temperature (e.g., 130 °C) for a set duration (e.g., 8 hours).
-
Following hydrolysis, acidify the reaction mixture with hydrochloric acid to form the hydrochloride salt.
-
Isolate and purify the resulting memantine hydrochloride.
Protocol 3: Synthesis of Adapalene[6][22]
A multi-step synthesis involving a Friedel-Crafts reaction and a Negishi cross-coupling.
Step 1: Synthesis of 2-(1-Adamantyl)-4-bromophenol
-
Perform a Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol in the presence of concentrated sulfuric acid.
Step 2: Methylation
-
Alkylate the phenolic hydroxyl group of the product from Step 1 with iodomethane in the presence of a base (e.g., sodium hydride) to form 1-(5-bromo-2-methoxyphenyl)adamantane.
Step 3: Negishi Cross-Coupling
-
Prepare the Grignard reagent from the aryl bromide of Step 2, and then convert it to the corresponding organozinc derivative.
-
Couple the organozinc derivative with methyl 6-bromo-2-naphthoate in the presence of a nickel catalyst (e.g., NiCl2(dppe)).
Step 4: Saponification
-
Hydrolyze the methyl ester from Step 3 using a base (e.g., sodium hydroxide) to yield adapalene.
Mechanisms of Action: Visualizing the Molecular Interactions
The therapeutic effects of adamantane derivatives stem from their specific interactions with biological targets. The following diagrams, generated using Graphviz, illustrate the core mechanisms of action for key adamantane drugs.
Mechanism of Amantadine: M2 Proton Channel Inhibition
Amantadine and its analogue rimantadine block the M2 proton channel of the influenza A virus. This channel is essential for the influx of protons into the viral core, a process required for the dissociation of the viral ribonucleoprotein (vRNP) complex and the subsequent release of the viral genome into the host cell cytoplasm for replication. By obstructing this channel, amantadine effectively halts viral uncoating.
Mechanism of Vildagliptin/Saxagliptin: DPP-4 Inhibition
Vildagliptin and saxagliptin are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells.
Conclusion: A Scaffold with a Bright Future
From its serendipitous discovery as an antiviral agent to its rational design into targeted therapies for neurodegenerative and metabolic diseases, the adamantane scaffold has proven to be a remarkably versatile and enduring platform in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability continues to provide a fertile ground for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. As our understanding of disease biology deepens and synthetic methodologies evolve, the "lipophilic bullet" of adamantane is poised to hit new and challenging targets, further solidifying its legacy as a privileged structure in the art and science of drug discovery.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1501-84-4, Rimantadine. Retrieved January 26, 2026 from [Link].
- Phan, T. P. D., Vu, B. D., Tran, T. V., Dang, A. T., Nguyen, P. L., & Phan, D. C. (2022). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147–3176.
- Duong, V. B., Dung, P. T. P., Van, T. T., Tuan, D. A., Linh, N. P., & Chau, P. D. (2021). A Concise Two-Step Method for Preparation of Memantine Hydrochloride from 1, 3-Dimethyladamantane. International Journal of Pharmaceutical Sciences and Research, 12(12), 6523-6530.
- Castaldi, G., Allegrini, P., Razzetti, G., & Ercoli, M. (2006). U.S. Patent No. US20060229465A1. Washington, DC: U.S.
- Savage, J. E., Ciavarri, J. P., & Scott, J. D. (2010). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 14(5), 1144–1149.
- Al-Wahaibi, L. H., El-Emam, A. A., Abdelbaky, M. S. M., Garcia-Granda, S., Maurya, A., Pal, M., ... & Prasad, O. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13045–13058.
- Al-Wahaibi, L. H., El-Emam, A. A., Abdelbaky, M. S. M., Garcia-Granda, S., Maurya, A., Pal, M., ... & Prasad, O. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13045–13058.
- Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., ... & Hoffmann, C. E. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862–863.
- Spilovska, K., Zidkova, J., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). Adamantane in drug design: A review. Current Medicinal Chemistry, 23(29), 3245–3270.
- Rusiecka, I., Goral, A., Kowalczyk, A., Wzgarda, A., & Szulc, M. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056.
- Duong, V. B., Dung, P. T. P., Van, T. T., Tuan, D. A., Linh, N. P., & Chau, P. D. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4652–4659.
-
Pharmacy 180. (n.d.). SAR of Adamantane Amines. Retrieved January 26, 2026, from [Link].
-
Drug Chug. (2020, February 2). How do DPP-4 Inhibitors Work (EASY Pharmacology) [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. Retrieved January 26, 2026, from [Link].
- Pielak, R. M., & Chou, J. J. (2011). Structural basis for the function and inhibition of an influenza virus proton channel.
-
National Center for Biotechnology Information. (2023). Amantadine. In StatPearls. Retrieved January 26, 2026, from [Link].
- Drucker, D. J. (2011). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 96(1), 34–36.
-
Wikipedia contributors. (2023, December 19). Memantine. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor antagonists: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160–170.
- Machala, O., & Klimova, Z. (2003). Amantadine: an antiviral and antiparkinsonian agent. Veterinarni Medicina, 48(7), 203-211.
- Hong, M., & DeGrado, W. F. (2012). Structural basis for proton conduction and inhibition by the influenza M2 protein. Protein Science, 21(11), 1601–1612.
- Bociaga-Jasik, M., Polko, M., & Garlicki, A. (2017). A possible antiviral effect of amantadine in an AH1N1 influenza-infected patient – a case report. Przeglad Epidemiologiczny, 71(3), 423–427.
-
Wikipedia contributors. (2023, November 28). M2 proton channel. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
- Tang, B. C., Wang, Y. T., & Ren, J. (2023).
- Zefirova, O. N., Nurieva, E. V., Rybakov, V. B., Kuznetsov, S. A., & Zefirov, N. S. (2018). New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 28(17), 2896–2901.
- Al-Wahaibi, L. H., El-Emam, A. A., Abdelbaky, M. S. M., Garcia-Granda, S., Maurya, A., Pal, M., ... & Prasad, O. (2022). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Molecules, 27(19), 6543.
-
ALZFORUM. (2023, October 9). Memantine. Retrieved January 26, 2026, from [Link]
- Liu, T., Cao, D., Wang, Y., & Li, H. (2017). Review on Synthesis of Halogenated Adamantane Derivatives.
- Kolocouris, N., Kolocouris, A., Foscolos, G. B., Fytas, G., Padalko, E., Neyts, J., & De Clercq, E. (2007). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 50(19), 4645–4655.
-
ResearchGate. (n.d.). Synthesis of adamantane based purine scaffolds as strong anti-cancer agents. Retrieved January 26, 2026, from [Link].
- Kumar, A., & Singh, A. (2018). Development of memantine as a drug for Alzheimer's disease: A review of preclinical and clinical studies. Tropical Journal of Pharmaceutical Research, 17(10), 2031-2038.
- Geronikaki, A., Eleftheriou, P., Vicini, P., & Alam, I. (2017). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 22(5), 793.
- Spilovska, K., Zidkova, J., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Pharmaceutical Design, 22(34), 5245–5266.
- Dembitsky, V. M. (2020). Adamantane derivatives: Pharmacological and toxicological properties (Review). World Journal of Pharmaceutical Research, 9(9), 106-141.
- Charifson, P. S., & Shaffer, P. L. (2007). U.S.
- Macharla, R., et al. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297.
-
Beaber, B. (2020, May 12). Amantadine blocks COVID-19? [research in multiple sclerosis, parkinsonism, dementia] [Video]. YouTube. [Link]
- Holst, J. J. (2012). Mechanism of Action of DPP-4 Inhibitors-New Insights. Journal of Diabetes Science and Technology, 6(4), 775–782.
- Lipton, S. A. (2007). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. CNS Drug Reviews, 13(2), 123–134.
- European Patent Office. (2007).
- Adedayo, B. C., & Afolayan, A. J. (2020). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. Pharmacognosy Journal, 12(6).
- Duong, V. B., Dung, P. T. P., Van, T. T., Tuan, D. A., Linh, N. P., & Chau, P. D. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, (9), 140-146.
- Leneva, I. A., Fedyakina, I. T., Eropkin, M. Y., Gudova, A. A., & Shurygina, A. P. (2018). The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo. Voprosy Virusologii, 63(5), 226–232.
Sources
- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Process For Preparation Of Adapalene [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 8. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
(3-Phenyl-1-adamantyl)acetic Acid: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Fusion of Rigidity and Functionality
In the landscape of modern medicinal chemistry and materials science, the adamantane cage is a privileged scaffold. Its rigid, three-dimensional, and lipophilic nature provides a unique structural foundation for the design of novel bioactive molecules.[1][2] When functionalized, the adamantane moiety can enhance the pharmacokinetic properties of a drug, such as metabolic stability and bioavailability, by acting as a bulky, non-metabolizable group.[1] The introduction of a phenyl group onto the adamantane core further modulates its electronic and steric properties, offering opportunities for π-π stacking interactions and other non-covalent interactions with biological targets.
This document provides a detailed guide to the synthesis and application of (3-Phenyl-1-adamantyl)acetic acid, a bifunctional building block that combines the structural advantages of the 3-phenyl-adamantane core with the versatile reactivity of a carboxylic acid. The acetic acid linker provides greater conformational flexibility compared to a direct carboxylic acid substituent, allowing for optimal positioning of the adamantyl group within a binding pocket. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, step-by-step protocols.
Physicochemical and Structural Properties
(3-Phenyl-1-adamantyl)acetic acid is a white to off-white crystalline solid. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₂ | - |
| Molecular Weight | 270.37 g/mol | - |
| Appearance | White to off-white crystalline powder | Inferred |
| Solubility | Soluble in organic solvents such as DCM, THF, and alcohols. Insoluble in water. | Inferred |
The unique three-dimensional structure of the 3-phenyl-adamantane core is a key determinant of its utility as a building block. The phenyl group and the acetic acid moiety are positioned at the bridgehead carbons of the adamantane cage, providing a defined spatial relationship between these two functional groups.
Synthesis of (3-Phenyl-1-adamantyl)acetic Acid: A Multi-step Approach
The synthesis of (3-Phenyl-1-adamantyl)acetic acid can be achieved through a two-stage process starting from 1-adamantanecarboxylic acid. The first stage involves the introduction of the phenyl group via a Friedel-Crafts-type reaction, followed by a one-carbon homologation of the carboxylic acid to the corresponding acetic acid using the Arndt-Eistert reaction.
Caption: Synthetic workflow for (3-Phenyl-1-adamantyl)acetic acid.
Protocol 1: Synthesis of 3-Phenyl-1-adamantanecarboxylic Acid (Precursor)
This protocol is adapted from established procedures for the arylation of adamantane derivatives.[3]
Materials:
-
1-Adamantanecarboxylic acid
-
Bromine (Br₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
Bromination of 1-Adamantanecarboxylic Acid:
-
In a flask equipped with a stirrer and a reflux condenser, dissolve 1-adamantanecarboxylic acid in an excess of bromine.
-
Carefully add anhydrous aluminum chloride in portions while stirring.
-
Heat the mixture to reflux and maintain for 48-60 hours.
-
Cool the reaction mixture and quench by carefully pouring it over ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-bromo-1-adamantanecarboxylic acid. This can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.
-
-
Friedel-Crafts Alkylation with Benzene:
-
Dissolve the purified 3-bromo-1-adamantanecarboxylic acid in anhydrous benzene.
-
Add anhydrous aluminum chloride portion-wise with stirring at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude 3-phenyl-1-adamantanecarboxylic acid.
-
Purify the product by recrystallization from methanol to obtain a white solid.[3]
-
Protocol 2: Arndt-Eistert Homologation to (3-Phenyl-1-adamantyl)acetic Acid
This protocol is a general procedure for the Arndt-Eistert synthesis and should be performed with caution due to the use of diazomethane.[4][5]
Materials:
-
3-Phenyl-1-adamantanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Diazomethane (CH₂N₂) in diethyl ether (prepared in situ or from a commercial source, handle with extreme caution)
-
Silver(I) oxide (Ag₂O) or other suitable catalyst
-
Dioxane
-
Water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Formation of the Acid Chloride:
-
In a round-bottom flask, suspend 3-phenyl-1-adamantanecarboxylic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2-4 hours until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-phenyl-1-adamantanecarbonyl chloride as an oil or low-melting solid.
-
-
Reaction with Diazomethane:
-
Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve the crude acid chloride in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, allowing it to stand for several hours or overnight.
-
-
Wolff Rearrangement:
-
To a suspension of silver(I) oxide in a mixture of dioxane and water, add the solution of the diazoketone from the previous step dropwise with vigorous stirring at a controlled temperature (typically 50-70 °C).
-
The reaction is often accompanied by the evolution of nitrogen gas.
-
After the addition is complete, continue heating and stirring for 1-2 hours to ensure complete rearrangement.
-
Cool the reaction mixture and filter to remove the silver catalyst.
-
Acidify the filtrate with dilute hydrochloric acid and extract with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer and extract with diethyl ether.
-
Dry the final organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield (3-Phenyl-1-adamantyl)acetic acid.
-
The product can be further purified by recrystallization.
-
Application Notes: A Strategic Building Block in Synthesis
(3-Phenyl-1-adamantyl)acetic acid is a valuable building block for introducing the bulky and lipophilic 3-phenyl-adamantyl moiety into a target molecule. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations.
-
Amide Bond Formation: The carboxylic acid can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form amides. This is a common strategy in medicinal chemistry to link the adamantyl scaffold to other pharmacophores or to create derivatives for structure-activity relationship (SAR) studies.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride allows for the synthesis of esters. These esters can be designed as prodrugs to improve the solubility or pharmacokinetic profile of a parent drug.
-
Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, (3-phenyl-1-adamantyl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.
-
Conversion to Other Functional Groups: The carboxylic acid can be converted into other functional groups such as aldehydes, ketones, or halides, further expanding its utility as a synthetic intermediate.
Caption: Derivatization pathways for (3-Phenyl-1-adamantyl)acetic acid.
Exemplary Application Protocols
The following protocols illustrate the use of (3-Phenyl-1-adamantyl)acetic acid as a building block in common synthetic transformations.
Protocol 3: Amide Coupling with Benzylamine
Materials:
-
(3-Phenyl-1-adamantyl)acetic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve (3-Phenyl-1-adamantyl)acetic acid in anhydrous DCM.
-
Add benzylamine (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 4: Fischer Esterification with Ethanol
Materials:
-
(3-Phenyl-1-adamantyl)acetic acid
-
Ethanol (absolute), excess
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve (3-Phenyl-1-adamantyl)acetic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The crude ester can be purified by column chromatography if necessary.
Data Interpretation and Troubleshooting
-
Reaction Monitoring: All reactions should be monitored by an appropriate technique, such as TLC or LC-MS, to determine the point of completion and to check for the formation of byproducts.
-
Purification: Adamantane derivatives can be highly crystalline, and recrystallization is often an effective purification method. For less crystalline products, column chromatography on silica gel is recommended.
-
Arndt-Eistert Reaction: The primary challenge in this reaction is the safe handling of diazomethane. The Wolff rearrangement can sometimes be sluggish; in such cases, gentle heating or the use of a more active catalyst may be necessary. The formation of byproducts from the reaction of the acid chloride with the ketene product can occur if the diazoketone is not added to the catalyst suspension.
Conclusion
(3-Phenyl-1-adamantyl)acetic acid is a highly valuable and versatile building block in organic synthesis. Its unique combination of a rigid, lipophilic adamantane core, a phenyl group for potential aromatic interactions, and a flexible acetic acid linker makes it an attractive scaffold for the design of novel pharmaceuticals and advanced materials. The protocols provided in this guide offer a practical framework for the synthesis and derivatization of this compound, enabling researchers to explore its full potential in their respective fields.
References
-
Arndt-Eistert Homologation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Feng, W., Ye, K., Jiang, Y., & Hou, R. (2019). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. IOP Conference Series: Earth and Environmental Science, 300(3), 032036.
- Pace, V., Verniest, G., Sinisterra, J.-V., Alcántara, A. R., & De Kimpe, N. (2010). A Practical and Safe Arndt−Eistert-Type Homologation of Carboxylic Acids Using (Trimethylsilyl)diazomethane and Latent “HCl”. The Journal of Organic Chemistry, 75(16), 5760–5763.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978.
- Hassan, A. A., & Serry, A. M. (2015). Synthesis and antimicrobial activity of new adamantane derivatives I. Medicinal Chemistry Research, 24(3), 1247–1257.
- Klimochkin, Y. N., Shiryaev, V. A., & Bogdanova, A. N. (2020). Adamantane Derivatives in Modern Drug Discovery. Molecules, 25(17), 3986.
- Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). Adamantane in Medicinal Chemistry. Current Medicinal Chemistry, 23(24), 2617–2661.
- de la Torre, B. G., & Albericio, F. (2019). The Pharmaceutical Industry in 2018. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 24(4), 809.
- Shokova, E. A., Kim, J. K., & Kovalev, V. V. (2020). Adamantane: On the 90th Anniversary of Its Appearance in Chemical Science. Russian Journal of Organic Chemistry, 56(12), 1931–1996.
- Dikusar, E. A., Zelenkovskii, V. M., Potkin, V. I., & Kurbat, A. F. (2015). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 51(8), 1143–1149.
- Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., Alafeefy, A. M., & Aboulmagd, S. A. (2010). Synthesis of some new pyrazole and pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 171–178.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256165, 3-Phenyl-1-adamantanecarboxylic acid. Retrieved from [Link].
- Liu, J., Obando, D., & Schleyer, P. v. R. (2011). The Big, the Fat, the Beautiful: Adamantane and its Homologs. Organic Letters, 13(9), 2384–2387.
- Gasthaus, K., & Hartwig, J. F. (2014). Iridium-Catalyzed, Sterically Controlled, ortho-Selective C–H Borylation of Adamantyl-Substituted Arenes. Journal of the American Chemical Society, 136(45), 15849–15852.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US3919305A - Process for the preparation of phenylacetic acid - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid [crcu.jlu.edu.cn]
- 4. 3-Phenyl-1-adamantane carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Adamantane Derivatives as Antiviral Agents: A Guide for Drug Discovery and Development
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of adamantane derivatives as antiviral agents. It delves into the historical context, mechanisms of action, and practical laboratory protocols for the evaluation of these unique compounds. This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them, empowering researchers to design and execute robust experiments in the quest for novel antiviral therapies.
Introduction: The Enduring Legacy of the Adamantane Scaffold
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has carved a unique niche in medicinal chemistry since the discovery of amantadine's antiviral properties in the 1960s.[1][2] This "lipophilic bullet" possesses a distinctive three-dimensional structure that facilitates interactions with biological targets, particularly viral ion channels.[2] The first generation of adamantane antivirals, amantadine and its derivative rimantadine, were once frontline agents for the prophylaxis and treatment of influenza A virus infections.[1] Their clinical utility, however, has been severely curtailed by the rapid emergence of resistant viral strains.[3]
Despite this challenge, the adamantane scaffold remains a compelling starting point for the development of new antiviral agents. Its unique physicochemical properties, including metabolic stability and the ability to be readily functionalized, offer a versatile platform for designing next-generation inhibitors that can overcome resistance and target a broader spectrum of viruses.[1] This guide will explore both the foundational knowledge and the latest advancements in the field, providing the necessary tools to navigate the development of novel adamantane-based antiviral drugs.
Mechanisms of Antiviral Action: From Influenza's M2 to Coronavirus's E Protein
The antiviral activity of adamantane derivatives is primarily attributed to their ability to block viral ion channels, known as viroporins. These small, membrane-spanning proteins are crucial for various stages of the viral life cycle, including entry, replication, and egress.
Influenza A Virus: Targeting the M2 Proton Channel
The most well-characterized mechanism of action for adamantane derivatives is the inhibition of the M2 proton channel of the influenza A virus.[1] The M2 protein forms a tetrameric channel in the viral envelope that allows protons to flow from the endosome into the virion. This acidification is a critical step for viral uncoating, releasing the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell.
Amantadine and rimantadine bind to the lumen of the M2 channel, physically obstructing the passage of protons.[1] This blockage prevents the necessary pH drop within the virion, thereby inhibiting the dissociation of the vRNP from the matrix protein (M1) and effectively halting the viral replication cycle at an early stage.
Caption: M2 proton channel inhibition by adamantane derivatives.
A major hurdle in the clinical use of first-generation adamantanes is the prevalence of resistance, most commonly arising from a single amino acid substitution, S31N, in the M2 protein. This mutation alters the binding site and reduces the affinity of amantadine and rimantadine, rendering them ineffective.
Expanding the Spectrum: Coronaviruses and Beyond
Intriguingly, adamantane derivatives have shown activity against other viruses, including several coronaviruses such as SARS-CoV and SARS-CoV-2.[4][5] The proposed mechanism of action in coronaviruses involves the blockade of another viroporin, the envelope (E) protein.[5] The E protein forms a cation-selective channel that is thought to be involved in virus assembly and release. Molecular docking studies suggest that amantadine can bind to the transmembrane domain of the SARS-CoV-2 E protein, disrupting its function and impairing viral propagation.[5]
Furthermore, some studies suggest that adamantane derivatives may also exert their antiviral effects through indirect mechanisms, such as increasing the pH of endosomes, which can inhibit the activity of host cell proteases like Cathepsin L that are required for the entry of some viruses.[5]
In Vitro Evaluation of Adamantane Derivatives: Key Protocols
A systematic in vitro evaluation is crucial to determine the antiviral efficacy and cytotoxicity of novel adamantane derivatives. The following protocols provide a foundation for these essential assessments.
Cytotoxicity Assessment: The MTT Assay
Before evaluating the antiviral activity of a compound, it is imperative to determine its cytotoxicity to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line for the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of the adamantane derivative in cell culture medium. Remove the growth medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Antiviral Efficacy Assessment: The Plaque Reduction Assay
The plaque reduction assay is a classic and reliable method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Principle: A viral plaque is a localized area of cell death (cytopathic effect) caused by the replication of a single infectious virus particle. The presence of an effective antiviral agent will inhibit viral replication and thus reduce the number and/or size of the plaques.
Caption: A generalized workflow for a plaque reduction assay.
Protocol: Plaque Reduction Assay for Influenza Virus
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Virus and Compound Preparation: Prepare serial dilutions of the adamantane derivative in serum-free medium containing trypsin (to facilitate viral entry). Dilute the influenza virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Infection: Wash the cell monolayers with PBS and infect them with the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the incubation period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) supplemented with the corresponding concentration of the adamantane derivative.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and then stain with a solution of crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.
Addressing Drug Resistance: Strategies and Protocols
The development of resistance is a significant challenge in antiviral therapy. Understanding and overcoming resistance is a key focus in the design of next-generation adamantane derivatives.
In Vitro Generation of Resistant Virus Strains
Generating resistant virus strains in the laboratory is a crucial step in evaluating the potential for resistance development to a new antiviral compound and for screening compounds that are active against resistant variants.
Protocol: In Vitro Selection of Adamantane-Resistant Influenza Virus
-
Initial Infection: Infect a confluent monolayer of MDCK cells with a wild-type influenza A virus at a low multiplicity of infection (MOI) in the presence of a sub-inhibitory concentration of the adamantane derivative (e.g., a concentration close to the EC₅₀).
-
Serial Passage: After 2-3 days, or when a cytopathic effect is observed, harvest the supernatant containing the progeny virus.
-
Increasing Drug Pressure: Use the harvested virus to infect fresh cell monolayers, gradually increasing the concentration of the adamantane derivative with each passage.
-
Plaque Purification: After several passages, when the virus is able to replicate efficiently in the presence of a high concentration of the drug, perform a plaque assay in the presence of the drug to isolate individual resistant viral clones.
-
Characterization of Resistant Virus: Amplify the plaque-purified virus and characterize its phenotype (i.e., confirm its resistance by determining the EC₅₀) and genotype (i.e., sequence the M2 gene to identify mutations).
Designing Adamantane Derivatives to Overcome Resistance
The primary mechanism of resistance to amantadine and rimantadine is the S31N mutation in the M2 proton channel. This has spurred the development of novel adamantane derivatives with modified structures designed to bind to the mutated channel or to target different viral proteins.
Strategies for Overcoming Resistance:
-
Modification of the Adamantane Core: Introducing bulky or flexible side chains to the adamantane scaffold can create new interactions with the mutated M2 channel.
-
Hybrid Molecules: Combining the adamantane moiety with other pharmacophores that target different viral proteins (e.g., neuraminidase inhibitors) can create dual-action antivirals with a higher barrier to resistance.
-
Targeting Different Viral Proteins: As seen with coronaviruses, adamantane derivatives can be designed to target other viroporins or essential viral proteins.
Summary of Antiviral Activity and Future Directions
The field of adamantane-based antivirals is continually evolving. While the first-generation drugs have largely been superseded due to resistance, the adamantane scaffold remains a valuable platform for drug discovery. The table below summarizes the antiviral activity of some representative adamantane derivatives.
| Compound | Virus | Strain | Target | EC₅₀/IC₅₀ (µM) | Reference |
| Amantadine | Influenza A | Wild-type (H3N2) | M2 | ~0.4 | [1] |
| Amantadine | Influenza A | S31N mutant | M2 | >100 | |
| Rimantadine | Influenza A | Wild-type (H3N2) | M2 | ~0.2 | [1] |
| Rimantadine | Influenza A | S31N mutant | M2 | >100 | |
| Glycyl-rimantadine | Influenza A | H3N2 | M2 | 0.11 | [1] |
| Adamantane-based α-hydroxycarboxylic acid derivative (3p) | Influenza A | Wild-type (H3N2) | M2 | 0.92 | |
| Adamantane-based α-hydroxycarboxylic acid derivative (3p) | Influenza A | S31N mutant (H1N1) | M2 | 0.55 | |
| Amantadine | SARS-CoV-2 | E Protein (putative) | ~10-20 | [4][5] | |
| Rimantadine | SARS-CoV-2 | E Protein (putative) | ~5-15 | [4] |
Future Directions:
The future of adamantane-based antiviral research lies in the rational design of novel derivatives with improved efficacy against resistant strains and a broader spectrum of activity. Key areas of focus include:
-
Structure-Based Drug Design: Utilizing the crystal structures of viral ion channels, including mutant forms, to design adamantane derivatives with enhanced binding affinity and specificity.
-
Broad-Spectrum Antivirals: Exploring the activity of adamantane derivatives against a wider range of viruses, particularly those with known viroporins.
-
Combination Therapies: Investigating the synergistic effects of adamantane derivatives with other classes of antiviral drugs to increase efficacy and reduce the likelihood of resistance.
The unique properties of the adamantane scaffold, combined with a deeper understanding of viral mechanisms, ensure that these fascinating molecules will continue to be a source of inspiration in the ongoing battle against viral diseases.
References
-
(2017, March 10). Stereoselective Synthesis of Novel Adamantane Derivatives with High Potency Against Rimantadine-Resistant Influenza A Virus Strains. ResearchGate. [Link]
-
(2022, October 28). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. PMC. [Link]
-
Creation of amantadine resistant clones of influenza type A virus using a new transfection procedure. PubMed. [Link]
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]
-
Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
(2022, October 28). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. PMC. [Link]
-
(2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. ResearchGate. [Link]
-
(2026, January 25). Black Gold in Medicine: Rediscovering the Pharmacological Potential. MDPI. [Link]
-
High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. CDC. [Link]
-
Repurposing of Adamantanes for the Treatment of COVID-19: Rationale and Perspectives. [Link]
-
High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. CDC. [Link]
-
Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations. Frontiers. [Link]
-
(2025, October 23). Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus. PubMed. [Link]
-
Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents. NIH. [Link]
-
(2011). Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005--06 Influenza Season [cdc.gov]
- 4. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocols: A Guide to Fluorescent Labeling of Adamantane-Containing Molecules
Introduction: The Unique Role of Adamantane in Modern Research
Adamantane, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry, materials science, and drug development.[1] Its unique properties, including high symmetry, lipophilicity, and chemical stability, make it an invaluable scaffold for creating novel molecular entities.[1][2] The incorporation of an adamantane moiety can enhance the pharmacological properties of a drug, facilitate its transport across biological membranes, and serve as a robust anchor in drug delivery systems.[1]
Fluorescent labeling of these adamantane-containing molecules provides a powerful tool for researchers to visualize, track, and quantify their behavior in complex biological systems.[3][4] This guide offers a comprehensive overview of the primary strategies for fluorescently labeling adamantane derivatives, providing detailed protocols and expert insights to ensure experimental success.
PART 1: Strategic Considerations for Labeling Adamantane Derivatives
Before embarking on a labeling experiment, it is crucial to consider the inherent properties of both the adamantane-containing molecule and the chosen fluorophore. An ideal fluorescent label should be bright, photostable, and minimally perturbing to the biological system under investigation.[5]
Choosing the Right Labeling Strategy: Covalent vs. Supramolecular
There are two primary approaches for attaching a fluorescent reporter to an adamantane-containing molecule:
-
Covalent Labeling: This involves the formation of a stable, irreversible chemical bond between the fluorophore and the adamantane derivative. This is the traditional and most widely used method.
-
Supramolecular Labeling: This emerging strategy relies on non-covalent host-guest interactions, typically between the adamantane "guest" and a "host" molecule, such as a cyclodextrin or cucurbituril, that is appended to the fluorophore.[6][7]
The choice between these strategies depends on the specific application, the available functional groups on the adamantane molecule, and the desired reversibility of the labeling.
Selecting an Appropriate Fluorophore
A wide array of fluorescent dyes are commercially available, each with distinct photophysical properties.[8] Key parameters to consider include:
-
Excitation and Emission Wavelengths: These should be compatible with the available imaging instrumentation and chosen to minimize background fluorescence from biological samples.
-
Quantum Yield (Φ): A measure of the efficiency of fluorescence, with higher values indicating a brighter signal.[8]
-
Molar Extinction Coefficient (ε): Represents the molecule's ability to absorb light at a specific wavelength.[8]
-
Photostability: The fluorophore's resistance to photobleaching upon prolonged exposure to excitation light.
-
Solubility and Biocompatibility: The dye should be soluble in the reaction and application buffers and exhibit low cytotoxicity.
Table 1: Properties of Common Fluorophores for Adamantane Labeling
| Fluorophore Class | Typical Excitation (nm) | Typical Emission (nm) | Quantum Yield (Φ) | Key Advantages |
| Coumarins | 340 - 400 | 440 - 505 | 0.2 - 0.8 | Small size, environmentally sensitive.[8] |
| Naphthalimides | 400 - 450 | 500 - 550 | 0.2 - 0.6 | Good photostability, sensitive to solvent polarity.[8] |
| Fluoresceins | 490 - 500 | 515 - 525 | > 0.9 | High quantum yield, widely used. |
| Rhodamines | 540 - 580 | 570 - 600 | 0.3 - 0.9 | High photostability, pH insensitive.[] |
| Cyanines (e.g., Cy3, Cy5) | 550 - 650 | 570 - 670 | 0.1 - 0.3 | Bright, available in a wide range of wavelengths.[10] |
PART 2: Covalent Labeling Strategies and Protocols
Covalent labeling offers a robust and permanent method for attaching a fluorophore. The success of this approach hinges on the presence of compatible reactive functional groups on both the adamantane derivative and the fluorescent dye.
Amine-Reactive Labeling via NHS Esters
The most common covalent labeling strategy targets primary amines on the adamantane-containing molecule. N-hydroxysuccinimide (NHS) esters are widely used amine-reactive functional groups on commercially available fluorophores.[11][12] The reaction between an NHS ester and a primary amine forms a stable amide bond.[13]
Causality Behind Experimental Choices: The reaction is performed at a slightly alkaline pH (8.3-8.5) to ensure that the primary amine is deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH.[14][15] An excess of the NHS ester is typically used to drive the reaction to completion.
Caption: NHS ester reaction workflow.
Protocol 2.1.1: NHS Ester Labeling of an Amino-Adamantane Derivative
-
Reagent Preparation:
-
Dissolve the amino-adamantane derivative in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[14]
-
Dissolve the fluorophore-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. This stock solution can be stored at -20°C for several months.[13]
-
-
Reaction:
-
Add a 5-10 molar excess of the dissolved fluorophore-NHS ester to the adamantane derivative solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[14]
-
-
Purification:
-
Purify the conjugate from unreacted fluorophore and reaction byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).
-
Bioorthogonal Labeling via Click Chemistry
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly specific and efficient method for covalent labeling.[16][17] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[17][18] To utilize this method, one component (either the adamantane derivative or the fluorophore) must contain an azide group, and the other must contain a terminal alkyne.
Causality Behind Experimental Choices: The CuAAC reaction is highly efficient and proceeds rapidly under mild, aqueous conditions, making it ideal for labeling sensitive biomolecules.[18] The copper(I) catalyst is crucial for the reaction to proceed at a practical rate.
Caption: Click chemistry reaction workflow.
Protocol 2.2.1: Click Chemistry Labeling of an Alkyne-Modified Adamantane
-
Reagent Preparation:
-
Dissolve the alkyne-modified adamantane derivative and the azide-functionalized fluorophore in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol).
-
Prepare a stock solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
-
Reaction:
-
Combine the adamantane-alkyne and fluorophore-azide solutions.
-
Add the copper(I) catalyst solution to initiate the reaction. A typical final concentration is 1 mM copper(I).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate using column chromatography (e.g., silica gel or reversed-phase) or HPLC to remove the copper catalyst and unreacted starting materials.
-
PART 3: Supramolecular Labeling Strategies and Protocols
Supramolecular labeling offers a reversible and often less disruptive method for fluorescently tagging adamantane-containing molecules. This approach leverages the strong and specific non-covalent interactions between adamantane and macrocyclic host molecules.
Cyclodextrin-Mediated Labeling
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The adamantane moiety fits snugly into the cavity of β-cyclodextrin, forming a stable inclusion complex.[1][19] By conjugating a fluorophore to a cyclodextrin, a fluorescent "host" is created that can specifically bind to adamantane-containing "guest" molecules.[20][21]
Causality Behind Experimental Choices: The formation of the inclusion complex is driven by hydrophobic interactions and van der Waals forces. This interaction is highly specific and can occur in aqueous environments, making it suitable for biological applications.[22]
Caption: Supramolecular labeling workflow.
Protocol 3.1.1: Supramolecular Labeling with a Fluorophore-Cyclodextrin Conjugate
-
Reagent Preparation:
-
Obtain or synthesize a fluorophore-β-cyclodextrin conjugate.
-
Dissolve the adamantane-containing molecule and the fluorophore-β-cyclodextrin conjugate in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Complex Formation:
-
Mix the adamantane-containing molecule and the fluorophore-β-cyclodextrin conjugate in the desired molar ratio (typically 1:1 or with a slight excess of the cyclodextrin conjugate).
-
Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
-
Application:
-
The resulting fluorescently labeled complex can be used directly in downstream applications. Note that the labeling is reversible and dependent on the concentration of the components.
-
PART 4: Purification and Characterization of Labeled Conjugates
Proper purification and characterization are essential to ensure the quality and reliability of the fluorescently labeled adamantane conjugate.
Purification Techniques
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. Effective for removing small, unreacted fluorophores from larger adamantane-containing molecules.
-
Dialysis: Similar to SEC, it removes small molecules through a semi-permeable membrane.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique that can separate the labeled conjugate from unreacted starting materials and byproducts based on polarity (reversed-phase HPLC) or size (size-exclusion HPLC).[23][24]
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and assess the purity of the final product.
Characterization Methods
-
UV-Visible Spectroscopy: Used to determine the concentration of the fluorophore and the adamantane-containing molecule (if it has a chromophore). The degree of labeling (DOL) can be calculated from the absorbance values.
-
Fluorimetry: Confirms the fluorescent properties of the conjugate, including its excitation and emission spectra and quantum yield.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the conjugate, confirming the successful attachment of the fluorophore.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate and the site of labeling.
Conclusion
The fluorescent labeling of adamantane-containing molecules is a versatile and powerful technique for a wide range of research applications. By carefully selecting the appropriate labeling strategy, fluorophore, and purification methods, researchers can generate high-quality fluorescent probes to illuminate the behavior of these unique molecules in biological and material systems. The protocols and insights provided in this guide serve as a foundation for the successful design and execution of these experiments.
References
-
MDPI. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]
- Gruber, H. J., Hahn, C. D., Kada, G., Riener, C. K., Harms, G. S., Ahrer, W., Dax, T. G., & Knaus, H. G. (2003). Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG and Noncovalent Binding to Avidin. Journal of Histochemistry & Cytochemistry, 51(12), 1699–1712.
-
PubMed. (2011). Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents. Retrieved from [Link]
-
ACS Publications. (2025). Design and Synthesis of an Adamantane Phosphoramidite for Programmable and Automated Oligonucleotide-Functionalization. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Retrieved from [Link]
-
PubMed. (2012). Supramolecular host-guest interaction for labeling and detection of cellular biomarkers. Retrieved from [Link]
-
PMC - NIH. (n.d.). Fluorescent labeling and modification of proteins. Retrieved from [Link]
-
MDPI. (n.d.). Adamantane Three-Dimensional Porous Organic Framework as a Fluorescence Sensor for Rapid Determination of Tetracycline in Aquatic Products. Retrieved from [Link]
-
RSC Publishing. (2023). Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[n]uril assemblies for medical applications. Retrieved from [Link]
-
PubMed. (2023). Fluorescence Enhancement of Adamantane-Modified Dyes in Aqueous Solution via Supramolecular Interaction with Methyl-β-cyclodextrin and Their Application in Cell Imaging. Retrieved from [Link]
-
PubMed. (2022). Energy Transfer Chemiluminescent Spiroadamantane 1,2-Dioxetane Probes for Bioanalyte Detection and Imaging. Retrieved from [Link]
-
NIH. (2023). Annealing and purification of fluorescently labeled DNA substrates for in vitro assays. Retrieved from [Link]
-
ResearchGate. (2025). Click chemistry for labeling and detection of biomolecules. Retrieved from [Link]
-
YouTube. (2023). Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Retrieved from [Link]
-
MDPI. (n.d.). Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
ACS Publications. (2013). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Retrieved from [Link]
-
Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cucurbit[6]uril as the host of adamantane-modified dyes for fluorescence enhancement in aqueous environments. Retrieved from [Link]
-
PMC - PubMed Central. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Retrieved from [Link]
-
ResearchGate. (2025). Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. Retrieved from [Link]
-
ResearchGate. (2025). Annealing and purification of fluorescently labeled DNA substrates for in vitro assays. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
PubMed. (2023). Pretargeting with Cucurbituril-Adamantane Host-Guest Pair in Xenograft Models. Retrieved from [Link]
-
YouTube. (2023). A New Bioisostere of Adamantane. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the fluorescent labeling techniques, including the main advantages and disadvantages. Retrieved from [Link]
-
MDPI. (n.d.). Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands. Retrieved from [Link]
-
PubMed. (2025). Fluorescence enhancement of cyanine/hemicyanine dyes with adamantane as an auxochrome through host-guest inclusion with methylated cyclodextrin in water. Retrieved from [Link]
-
American Chemical Society. (n.d.). Adamantane as a supramolecular architecture capable of molecular confinement and separation. Retrieved from [Link]
-
Glen Research. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Retrieved from [Link]
-
ACS Publications. (2021). Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice. Retrieved from [Link]
-
ResearchGate. (n.d.). The adamantane-based supramolecular guests used in this study. Retrieved from [Link]
-
PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Retrieved from [Link]
-
ResearchGate. (2025). New fluorescent probes for sulfane sulfurs and the application in bioimaging. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supramolecular host-guest interaction for labeling and detection of cellular biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[ n ]uril assemblies for medical applications - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00596H [pubs.rsc.org]
- 8. caymanchem.com [caymanchem.com]
- 10. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Click Chemistry – Med Chem 101 [medchem101.com]
- 18. interchim.fr [interchim.fr]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence Enhancement of Adamantane-Modified Dyes in Aqueous Solution via Supramolecular Interaction with Methyl-β-cyclodextrin and Their Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Adamantylation Reactions
Welcome to the technical support center for adamantane adamantylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with adamantylation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the nuances of this powerful synthetic tool. Adamantane's rigid, lipophilic structure makes it a valuable scaffold in medicinal chemistry and materials science.[1][2][3] However, its functionalization through adamantylation presents unique challenges. This guide is structured to anticipate and address the common hurdles you may encounter, ensuring your experiments are both successful and reproducible.
I. Troubleshooting Guide: Diagnosing and Solving Common Adamantylation Issues
This section is formatted to help you quickly identify and resolve specific problems encountered during your adamantylation experiments.
1. Issue: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations in any synthesis. In adamantylation, the cause often traces back to the sensitive nature of the electrophilic substitution on the adamantane core.
Q: I've set up my adamantylation reaction, but upon work-up, I'm getting very little or none of my desired product. What are the likely causes and how can I fix this?
A: Low yields in adamantylation reactions typically stem from a few critical factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The Lewis or Brønsted acids used as catalysts are extremely sensitive to moisture.[4][5]
-
Causality: Water will react with and deactivate catalysts like aluminum chloride (AlCl₃) or triflic acid (TfOH), preventing the formation of the crucial adamantyl cation intermediate.
-
Solution:
-
Ensure all glassware is rigorously dried (flame-dried or oven-dried).
-
Use anhydrous solvents and reagents. Consider using freshly opened bottles or purifying/drying reagents before use.[6]
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts type reactions often require stoichiometric amounts of the Lewis acid.[4][7]
-
Causality: The product of the adamantylation can form a stable complex with the Lewis acid catalyst, effectively sequestering it and halting the catalytic cycle.
-
Solution:
-
For Lewis acids like AlCl₃, a common starting point is to use at least one equivalent relative to the adamantylating agent.
-
For superacids like triflic acid, while often used in excess, ensure the amount is sufficient to protonate the adamantyl precursor and facilitate the reaction.
-
-
-
Suboptimal Reaction Temperature: Temperature control is critical for balancing reaction rate and selectivity.
-
Causality: Some adamantylations require heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition of starting materials, products, or promote side reactions.
-
Solution:
-
If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction closely for the appearance of byproducts.
-
Conversely, if you observe significant decomposition (e.g., charring), the reaction may be too exothermic. Consider running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allowing it to slowly warm to room temperature.
-
-
-
Poor Quality of Adamantylating Agent: The purity of your adamantane precursor is paramount.
-
Causality: Impurities in the adamantylating agent (e.g., 1-bromoadamantane or 1-adamantanol) can lead to unwanted side reactions or inhibit the primary reaction.
-
Solution:
-
Ensure the purity of your adamantylating agent by techniques such as recrystallization or sublimation before use.
-
Confirm the identity and purity by analytical methods like NMR spectroscopy or melting point analysis.
-
-
2. Issue: Formation of Multiple Products (Polysubstitution)
The formation of di- or even tri-substituted adamantane products can be a significant issue when mono-substitution is the goal.
Q: My reaction is producing a mixture of mono- and di-adamantylated products. How can I improve the selectivity for the mono-substituted product?
A: Controlling polysubstitution in adamantylation hinges on managing the reactivity of the system through stoichiometry and reaction conditions.
-
Stoichiometry of the Adamantylating Agent:
-
Causality: Using an excess of the adamantylating agent will naturally drive the reaction towards multiple substitutions, as the mono-substituted product is itself a substrate for further adamantylation.
-
Solution:
-
Use the adamantylating agent as the limiting reagent. A slight excess of the substrate to be adamantylated can favor mono-substitution. A 1:1 molar ratio of the substrate to the adamantylating agent is a good starting point.[8]
-
-
-
Reaction Time and Temperature:
-
Causality: Longer reaction times and higher temperatures provide more energy and opportunity for the less favorable di-substitution to occur.
-
Solution:
-
Monitor the reaction closely by TLC or GC-MS.[9] Quench the reaction as soon as the starting material is consumed to a satisfactory degree and before significant amounts of the di-substituted product appear.
-
Running the reaction at a lower temperature can increase selectivity by favoring the kinetically preferred mono-substitution.
-
-
3. Issue: Difficult Product Purification
Even with a successful reaction, isolating the pure adamantylated product can be challenging.
Q: My crude product is an oily mixture, and I'm having trouble purifying it by column chromatography or recrystallization. What are some effective purification strategies?
A: The purification of adamantylated compounds, which are often non-polar and crystalline, requires careful selection of techniques.
-
Recrystallization:
-
Insight: Adamantane and its derivatives are often highly crystalline solids. Recrystallization is an excellent method for purification if a suitable solvent system can be found.
-
Procedure:
-
Experiment with a range of solvents, from non-polar (e.g., hexanes, cyclohexane) to more polar options (e.g., ethanol, isopropanol, ethyl acetate), and solvent mixtures.
-
The goal is to find a solvent that dissolves the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.
-
-
-
Column Chromatography:
-
Insight: The non-polar nature of many adamantylated compounds can make them challenging to separate from non-polar byproducts on standard silica gel.
-
Solutions:
-
Use a non-polar eluent system, such as hexanes or petroleum ether, and gradually increase the polarity with a solvent like dichloromethane or ethyl acetate.
-
If the product and impurities have very similar polarities, consider using a different stationary phase, such as alumina.
-
For very non-polar compounds, reverse-phase chromatography might be a viable, albeit more expensive, option.
-
-
-
Work-up Procedure Optimization:
-
Insight: A well-designed work-up can simplify the final purification.
-
Procedure:
-
After quenching the reaction (e.g., by pouring it into ice-water), ensure thorough extraction of the product into a suitable organic solvent.[10][11]
-
Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic residues. A brine wash can aid in breaking up emulsions and removing residual water.[12]
-
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the adamantylation reaction, providing a deeper understanding of the underlying chemistry.
Q1: What is the mechanism of adamantane adamantylation?
A: The adamantylation of a substrate (e.g., an aromatic ring) is a classic example of an electrophilic substitution reaction. The key steps are:
-
Formation of the Adamantyl Cation: In the presence of a strong Lewis or Brønsted acid, the adamantylating agent (e.g., 1-bromoadamantane or 1-adamantanol) is converted into the highly stable 1-adamantyl cation. This tertiary carbocation is stabilized by the rigid, cage-like structure of adamantane.
-
Electrophilic Attack: The electron-rich substrate attacks the electrophilic 1-adamantyl cation, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (in the case of an aromatic substrate, a sigma complex).
-
Deprotonation/Rearomatization: A weak base (e.g., the conjugate base of the acid catalyst) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final adamantylated product.
Q2: How do I choose the right catalyst for my adamantylation reaction?
A: The choice of catalyst depends on the reactivity of your substrate and the adamantylating agent.
| Catalyst Type | Examples | Best For | Considerations |
| Superacids | Triflic acid (TfOH), Sulfuric acid (H₂SO₄) | Adamantylation of arenes and other nucleophiles. Can be more convenient than Lewis acids.[8][13] | Highly corrosive and require careful handling. Work-up involves quenching with a large amount of water.[14] |
| Lewis Acids | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) | Traditional Friedel-Crafts type adamantylations. Effective for a wide range of substrates. | Highly sensitive to moisture.[5] Often requires stoichiometric amounts. Work-up can be more complex to remove the metal salts. |
Expertise & Experience: While AlCl₃ is a classic choice, triflic acid often offers cleaner reactions and easier work-ups for many substrates, despite its higher cost and handling requirements.[8]
Q3: What is the best solvent for an adamantylation reaction?
A: The choice of solvent is crucial and depends on the specific reaction conditions and catalyst used.
-
Non-polar, inert solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used, especially with Lewis acid catalysts, as they are good at dissolving the reactants and are unreactive under the reaction conditions.[8]
-
For some reactions, particularly with strong Brønsted acids, the reaction can be run neat (without a solvent) or using the substrate itself as the solvent if it is a liquid.
-
The polarity of the solvent can influence the reaction rate and selectivity.[15]
Q4: How can I monitor the progress of my adamantylation reaction?
A: Monitoring the reaction is key to achieving optimal results and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product. Staining with a potassium permanganate solution can be effective for visualizing adamantane-containing compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both monitoring the reaction progress and identifying the products and byproducts formed.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative information about the conversion of starting material to product.[9][17]
III. Experimental Protocols & Visualizations
A. Standard Protocol for Adamantylation of Anisole
This protocol provides a detailed, step-by-step methodology for the adamantylation of anisole using 1-adamantanol and triflic acid.
Materials:
-
1-Adamantanol
-
Anisole
-
Trifluoromethanesulfonic acid (Triflic acid)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen balloon)
-
Separatory funnel
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-adamantanol (1.0 eq) and anisole (1.2 eq).
-
Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until all the solids have dissolved.
-
Inert Atmosphere: Place the flask under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add triflic acid (2.0 eq) dropwise to the stirred solution over 5-10 minutes. The reaction mixture may change color.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (50 mL) with vigorous stirring. Caution: Quenching is exothermic and will release CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol).
B. Visualizing the Adamantylation Workflow
Caption: A typical workflow for an adamantylation reaction.
C. Adamantylation Reaction Mechanism
Caption: The mechanism of acid-catalyzed adamantylation.
References
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved January 26, 2026, from [Link]
-
YouTube. (2021, May 10). Limitations of Friedel-Crafts Alkylation. Retrieved January 26, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 26, 2026, from [Link]
-
Wrona-Piotrowicz, A., Makal, A., & Zakrzewski, J. (2020). Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. The Journal of Organic Chemistry, 85(17), 11134–11139. [Link]
-
ACS Publications. (2020). Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2020). Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane - Supporting Information. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Mechanism of superacid catalyzed alkane activation: Theoretical ab initio studies of pentacoordinated carbonium ion rearrangement. Retrieved January 26, 2026, from [Link]
-
MDPI. (2018). Aluminum Triflate—Catalyzed Adamantylation of N-Nucleophiles. Proceedings, 9(1), 21. [Link]
-
National Center for Biotechnology Information. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
-
ResearchGate. (2025). First steps of the reactions of alkanes and arenes with adamantyl cations in sulfuric acid in comparison with other reagents. Retrieved January 26, 2026, from [Link]
-
University of British Columbia. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Use of the Adamantane Structure in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
-
Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. Retrieved January 26, 2026, from [Link]
-
ChemRxiv. (2023). Adamantane-annulation to arenes: A simple strategy for property modulation of aromatic pi-systems. [Link]
-
Royal Society of Chemistry. (2007). Synthesis and applications of superacids. 1,1,2,2-Tetrafluoroethanesulfonic acid, supported on silica. Green Chemistry, 9, 30-37. [Link]
-
MDPI. (n.d.). Tuning the Energy Levels of Adamantane by Boron Substitution. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Aluminum Triflate—Catalyzed Adamantylation of N-Nucleophiles. Retrieved January 26, 2026, from [Link]
-
PubMed. (2023). Adamantane Annulation to Arenes: A Strategy for Property Modulation of Aromatic π-Systems. Journal of the American Chemical Society, 145(21), 11754–11763. [Link]
-
ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions. Retrieved January 26, 2026, from [Link]
-
PubMed. (2020). Challenges and Solutions for Purification of ADAMTS Proteases: An Overview. Methods in Molecular Biology, 2043, 45-53. [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Editorial: Advances in Analytical Techniques and Methodology for Chemical Speciation Study. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved January 26, 2026, from [Link]
-
SciSpace. (n.d.). Adamantane-annulation to arenes: A simple strategy for property modulation of aromatic π-systems. Retrieved January 26, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved January 26, 2026, from [Link]
-
Beilstein Journals. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1732. [Link]
-
YouTube. (2022, January 21). How To Find R & S Configuration of Adamantane ? | Chirality | Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2024). Chemoinformatic Catalyst Selection Methods for the Optimization of Copper–Bis(oxazoline)-Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (n.d.). Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. concordia.ca [concordia.ca]
- 15. Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Adamantyl Group Chemistry
Welcome to the technical support center for chemists and researchers engaged in the synthesis and modification of molecules containing the adamantyl moiety. The unique cage-like structure of adamantane, while imparting desirable properties such as high thermal stability and lipophilicity, presents significant synthetic challenges due to its steric bulk.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals. Our approach is grounded in mechanistic principles and supported by peer-reviewed literature to ensure you are equipped with reliable and actionable information.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reactivity of adamantyl-containing compounds.
Q1: Why are S(_N)2 reactions at the 1-adamantyl position so difficult to achieve?
The rigid, cage-like structure of the adamantane core completely blocks the backside attack required for an S(_N)2 mechanism.[2] Any nucleophile approaching the C-X bond at the bridgehead carbon (C1) is sterically shielded by the rest of the adamantane framework. Consequently, reactions at this position almost exclusively proceed through an S(_N)1 pathway, which involves the formation of a stable tertiary carbocation intermediate.
Q2: What makes the 1-adamantyl carbocation particularly stable?
The stability of the 1-adamantyl carbocation is a key factor in the reactivity of its derivatives.[2] This tertiary carbocation is stabilized by the geometry of the adamantane cage, which helps to distribute the positive charge. This inherent stability facilitates reactions that proceed via an S(_N)1 mechanism.
Q3: Are there general strategies to enhance the reactivity of adamantyl substrates?
Yes, several strategies can be employed:
-
Use of highly reactive reagents: To overcome the steric hindrance, more reactive reagents may be necessary.
-
Specialized catalysts: For cross-coupling reactions, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.
-
Alternative energy sources: Microwave irradiation and high-pressure conditions can provide the necessary activation energy for sluggish reactions.[3][4][5][6][7]
-
Lewis acid catalysis: For reactions involving carbonyl groups, Lewis acids can be used to increase the electrophilicity of the carbonyl carbon.[2][8][9]
Part 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reaction types where the adamantyl group's steric hindrance is a major factor.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. However, the steric bulk of adamantyl substrates can significantly hinder these transformations.
Common Problem: Low or no conversion in cross-coupling reactions.
Potential Causes & Solutions:
-
Inadequate Ligand: Standard phosphine ligands (e.g., PPh(_3)) are often not bulky enough to promote the reductive elimination step with sterically demanding adamantyl groups.
-
Solution: Employ bulky, electron-rich phosphine ligands. Di(1-adamantyl)-n-butylphosphine (also known as cataCXium® A) is a highly effective ligand for these challenging couplings.[10][11][12] Its large cone angle and electron-donating properties promote the formation of the active catalytic species and facilitate the final bond-forming step. Other bulky ligands from the Buchwald series, such as XPhos, can also be effective.
-
-
Ineffective Pre-catalyst: The choice of palladium source can influence the reaction's success.
-
Solution: Use pre-formed palladium catalysts that are known to be efficient for sterically hindered substrates. Palladium(II) acetate (Pd(OAc)(_2)) and tris(dibenzylideneacetone)dipalladium(0) (Pd(_2)(dba)(_3)) are common choices, used in conjunction with a suitable bulky phosphine ligand.
-
-
Suboptimal Base and Solvent Combination: The base and solvent play a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction.
-
Solution: For Suzuki-Miyaura couplings, a moderately strong base like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) is often effective. In Sonogashira couplings, an amine base such as triethylamine (Et(_3)N) or diisopropylethylamine (DIPEA) is typically used, often in the presence of a copper(I) co-catalyst.[13][14][15][16][17] The choice of solvent is also critical; polar aprotic solvents like DMF, dioxane, or toluene are commonly employed.
-
-
Insufficient Thermal Energy: The activation barrier for reactions involving adamantyl groups can be high.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Adamantylboronic Acid with an Aryl Bromide
-
To an oven-dried reaction vessel, add 1-adamantylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)(_2), 2 mol%) and the bulky phosphine ligand (e.g., cataCXium® A, 4 mol%).
-
Add the degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Catalyst Systems for Adamantyl Cross-Coupling Reactions
| Reaction Type | Palladium Source | Recommended Ligand | Typical Base |
| Suzuki-Miyaura | Pd(OAc)(_2) or Pd(_2)(dba)(_3) | cataCXium® A, XPhos | K(_2)CO(_3), Cs(_2)CO(_3) |
| Sonogashira | PdCl(_2)(PPh(_3))(_2) | PPh(_3) (often sufficient) | Et(_3)N, DIPEA (+ CuI) |
| Buchwald-Hartwig | Pd(_2)(dba)(_3) | cataCXium® A, RuPhos | NaOt-Bu, K(_3)PO(_4) |
Visualization of the Suzuki-Miyaura Catalytic Cycle with a Bulky Ligand
Caption: Suzuki-Miyaura cycle for adamantyl substrates.
Troubleshooting Guide 2: Grignard Reagent Formation and Subsequent Reactions
The formation of Grignard reagents from adamantyl halides can be sluggish, and their subsequent reactions with electrophiles can be complicated by steric hindrance.
Common Problem: Difficulty initiating Grignard reagent formation.
Potential Causes & Solutions:
-
Passivated Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Solution: Activate the magnesium surface. This can be done by adding a small crystal of iodine, which will etch the surface. Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction. Mechanical activation by crushing the magnesium turnings with a glass rod (carefully!) can also be effective.[18]
-
-
Presence of Moisture: Grignard reagents are highly sensitive to water.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere (argon or nitrogen).
-
Common Problem: Low yield in the reaction of adamantyl Grignard with a ketone.
Potential Causes & Solutions:
-
Steric Hindrance at the Carbonyl: The bulky adamantyl nucleophile may have difficulty accessing a sterically congested carbonyl carbon.
-
Solution: If possible, use a less hindered electrophile (e.g., an aldehyde instead of a ketone). For hindered ketones, consider using a more reactive organometallic reagent, such as an organolithium, although these are more basic and can lead to side reactions.
-
-
Side Reactions: The adamantyl Grignard reagent is a strong base and can deprotonate the ketone at the α-position, leading to enolization and recovery of the starting ketone upon workup. Reduction of the ketone to an alcohol can also occur.[19]
-
Solution: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation. The use of cerium(III) chloride (Luche reduction conditions) can sometimes suppress enolization and promote addition.
-
Visualization: Troubleshooting Grignard Reactions
Caption: Decision tree for troubleshooting Grignard reactions.
Troubleshooting Guide 3: Adamantyl Groups as Protecting Groups
The stability of the adamantyl cation makes adamantyl groups useful as protecting groups for alcohols (as ethers) and carboxylic acids (as esters). However, their cleavage can require harsh conditions.
Common Problem: Difficulty cleaving an adamantyl ether.
Potential Causes & Solutions:
-
High Stability of the Adamantyl Cation: The cleavage of adamantyl ethers typically proceeds via an S(_N)1 mechanism, requiring the formation of the adamantyl carbocation. This process requires strong acids.
Table 2: Cleavage Conditions for Adamantyl Protecting Groups
| Protecting Group | Functional Group Protected | Cleavage Reagents |
| Adamantyl Ether | Alcohol | Strong acid (TFA, HBr), Lewis acid (BBr(_3)) |
| Adamantyl Ester | Carboxylic Acid | Strong acid (TFA, H(_2)SO(_4)) |
Part 3: Advanced Strategies
For particularly challenging transformations, the following advanced techniques may provide a path to success.
-
High-Pressure Chemistry: Applying high pressure (in the GPa range) can overcome steric hindrance by reducing the activation volume of a reaction.[3] This is particularly useful for cycloaddition reactions, such as the Diels-Alder reaction, where adamantyl-substituted dienes or dienophiles may be unreactive under standard conditions.[21]
-
Photoredox Catalysis for C-H Functionalization: Recent advances have enabled the direct functionalization of the strong C-H bonds of adamantane.[16] These methods often use a photoredox catalyst in combination with a hydrogen atom transfer (HAT) catalyst to selectively activate the tertiary C-H bonds of the adamantane core, allowing for the introduction of various functional groups under mild conditions.
References
-
Al-Masum, M. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
Biscoe, M. R., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
-
O'Brien, A. G., et al. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Di(1-adamantyl)-n-butylphosphine. Retrieved from [Link]
-
Pagliaro, M., et al. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 14). Sonogashira cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]
-
Ivanova, A. A., & Vetrova, A. A. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Retrieved from [Link]
-
Martin, D. B. C., et al. (2019, May 13). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. Retrieved from [Link]
-
Pagliaro, M., et al. (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
ACS Omega. (2021, December 8). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Retrieved from [Link]
-
Denmark, S. E., et al. (2005, June 24). Lewis base catalyzed, enantioselective aldol addition of methyl trichlorosilyl ketene acetal to ketones. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration of 1-adamantanol with alcohols catalyzed by copper compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Retrieved from [Link]
-
Ivanova, A. A., & Vetrova, A. A. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Grignard reagents with aldehydes and ketones. Retrieved from [Link]
-
ChemistryViews. (2017, December 29). High-Pressure Synthesis of Nanodiamond from Adamantane. Retrieved from [Link]
-
PubMed. (n.d.). Microwave-assisted synthesis of O'-adamantylated uracil-derived nucleosides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. Retrieved from [Link]
-
van der Westhuizen, D., et al. (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, November 4). Addition of carbon nucleophiles to hemiaminals promoted by a Lewis acidic polyoxotungstate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Compendium of Cycloaddition Reactions under High Pressure. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2025, November 1). Microwave-assisted heterocyclic synthesis. Retrieved from [Link]
-
Sasaki, T., et al. (n.d.). SYNTHESIS OF ADAMANTANE DERIVATIVES. 44.' FACILE SYNTHESIS DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). (1-Adamantyl)methyl glycidyl ether: a versatile building block for living polymerization. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). adamantane. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Leah4sci. (2020, December 2). 8: Grignard reagents and reactions [Video]. YouTube. Retrieved from [Link]
-
Trost, B. M., & Weiss, A. H. (2013, December 16). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC - NIH. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 2. Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Microwave-assisted synthesis of O'-adamantylated uracil-derived nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Lewis base catalyzed, enantioselective aldol addition of methyl trichlorosilyl ketene acetal to ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Di(1-adamantyl)-n-butylphosphine [myskinrecipes.com]
- 11. Synthesis and Application of Butyldi-1-adamantylphosphine_Chemicalbook [chemicalbook.com]
- 12. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 19. Grignard Reaction [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Adamantane-Based Pharmaceutical Synthesis
Welcome to the technical support center for the synthesis and scale-up of adamantane-based pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this versatile scaffold. The rigid, diamondoid structure of adamantane, while imparting desirable pharmacokinetic properties, also presents significant synthetic hurdles, particularly during process scale-up.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory and during the transition to larger-scale production.
Section 1: Core Synthesis and Functionalization Challenges
The inherent stability and inertness of the adamantane cage make its functionalization a non-trivial task.[1] Direct C-H bond activation is often challenging due to high bond dissociation energies.[3] This section addresses common problems related to the initial steps of adamantane chemistry.
FAQ 1: My initial adamantane functionalization (e.g., bromination) is giving low yields and multiple substituted products. What's going wrong?
Answer: This is a frequent issue when scaling up electrophilic substitution reactions on the adamantane core. Several factors could be at play:
-
Reaction Conditions: The regioselectivity of reactions like bromination is highly dependent on the conditions.[4] While boiling adamantane with bromine typically yields 1-bromoadamantane, the presence of a Lewis acid catalyst is necessary for multiple substitutions.[4] Ensure your catalyst is active and used in the correct stoichiometric ratio.
-
Causality: The adamantane cage has two types of C-H bonds: tertiary at the bridgehead positions and secondary at the methylene bridges. The bridgehead positions are more reactive towards electrophilic attack due to the greater stability of the resulting tertiary carbocation intermediate. However, forcing conditions or inappropriate catalysis can lead to over-reaction and a mixture of products.
-
Troubleshooting Protocol:
-
Catalyst Screening: If multiple substitutions are the goal, screen different Lewis acids (e.g., AlCl₃, FeBr₃) and optimize their loading. For monosubstitution, ensure no Lewis acid contamination is present.
-
Temperature Control: Inadequate temperature control in larger reactors can lead to hotspots, promoting over-bromination. Implement precise temperature monitoring and control.
-
Slow Addition: Add the electrophile (e.g., bromine) slowly to the reaction mixture to maintain a low instantaneous concentration, favoring monosubstitution.
-
Solvent Effects: The choice of solvent can influence reactivity. Non-polar solvents are typically used for these reactions.
-
Diagram: General Troubleshooting Workflow for Adamantane Functionalization
Caption: A stepwise approach to troubleshooting common adamantane functionalization issues.
Section 2: Scale-Up of Specific Adamantane-Based APIs
The transition from bench-scale synthesis to pilot or industrial scale production introduces a new set of challenges, including heat and mass transfer limitations, changes in reaction kinetics, and safety considerations.[5][6]
FAQ 2: We are scaling up the synthesis of Memantine from 1,3-dimethyladamantane and are experiencing a drop in yield and increased impurities. Why is this happening?
Answer: The synthesis of Memantine hydrochloride often involves the conversion of 1,3-dimethyladamantane to an N-formamido intermediate, followed by hydrolysis.[7][8] Several factors can impact the efficiency of this process at a larger scale:
-
Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized high concentrations of reagents, promoting side reactions. The reaction of 1,3-dimethyladamantane with formamide and nitric acid requires efficient mixing to ensure a homogeneous reaction environment.[7][8]
-
Thermal Control: The initial amination/formylation step can be exothermic. Poor heat dissipation in a larger vessel can lead to temperature gradients, resulting in the formation of degradation products.
-
Hydrolysis Step: The subsequent hydrolysis of the formamide intermediate to yield memantine needs to be carefully controlled. Incomplete hydrolysis will result in the formamide intermediate as an impurity, while overly harsh conditions could potentially lead to degradation of the desired product.
Troubleshooting Protocol:
-
Reactor Design: Ensure the reactor is equipped with an appropriate agitator for efficient mixing of the heterogeneous reaction mixture. Baffles may be necessary to improve turbulence.
-
Heating/Cooling System: The reactor's heating and cooling system must be capable of managing the reaction exotherm. Consider a slower addition rate of reagents to control the rate of heat generation.
-
Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC, IR) to track the conversion of the starting material and the formation of the intermediate and final product. This allows for real-time adjustments to reaction parameters.
-
Impurity Profiling: Identify the major impurities using techniques like LC-MS. Understanding the structure of the impurities can provide insights into the side reactions occurring and guide process optimization.
Table: Comparison of Lab-Scale vs. Scale-Up Parameters for Memantine Synthesis
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Considerations) | Rationale for Change |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer with Optimized Impeller | Ensures homogeneity in a larger volume, preventing localized reagent concentration and side reactions.[6] |
| Heat Transfer | Oil Bath | Jacketed Reactor with Temperature Control Unit | Provides more uniform and efficient heat transfer to manage reaction exotherms and prevent hotspots.[6] |
| Reagent Addition | Manual (Pipette/Funnel) | Metering Pump | Allows for precise and controlled addition of reagents, which is critical for managing reaction rates and exotherms. |
| Work-up | Separatory Funnel | Jacketed Reactor with Bottom Outlet Valve | Facilitates safe and efficient handling of larger volumes during extraction and washing steps. |
Section 3: Purification and Quality Control
The unique physicochemical properties of adamantane derivatives, such as their high lipophilicity and volatility (adamantane itself sublimes), can complicate purification and analysis.[1][4]
FAQ 3: We are struggling with the purification of our adamantane-based API. It is poorly soluble and difficult to crystallize. What strategies can we employ?
Answer: The low solubility of many adamantane derivatives in common solvents is a significant challenge.[1] Here are some approaches to consider:
-
Solvent Screening: Conduct a thorough solvent screening to identify a suitable solvent or solvent system for crystallization. Consider less common solvents or binary/ternary mixtures.
-
Anti-Solvent Crystallization: Dissolve the compound in a good solvent at an elevated temperature and then slowly add an anti-solvent to induce crystallization. This can often lead to the formation of higher quality crystals.
-
Chromatography: For difficult-to-crystallize compounds, preparative chromatography (e.g., flash chromatography or preparative HPLC) may be necessary. Due to the non-polar nature of many adamantane compounds, normal-phase chromatography is often effective.
-
Sublimation: For adamantane and some of its less functionalized, volatile derivatives, sublimation can be a highly effective purification method, especially for removing non-volatile impurities.[4]
FAQ 4: How can we ensure the quality and purity of our final adamantane-based pharmaceutical product?
Answer: A robust analytical quality control strategy is essential.[9] Given that the adamantane core lacks a chromophore, direct UV-Vis detection can be challenging.[10]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is a cornerstone for purity analysis. Gas Chromatography (GC) is also well-suited for analyzing volatile adamantane derivatives.[11]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the identity of the synthesized compound.
-
Mass Spectrometry (MS): Provides accurate molecular weight information and can be used to identify impurities.[11]
-
-
Residual Solvent Analysis: Use GC with a headspace autosampler to quantify any residual solvents from the synthesis and purification process, ensuring they are within acceptable limits.[11]
Section 4: Safety Considerations for Scale-Up
Scaling up chemical reactions introduces increased safety risks that must be carefully managed.[12]
FAQ 5: What are the key safety precautions to consider when scaling up adamantane synthesis, particularly with reagents like bromine and strong acids?
Answer:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[13] When handling corrosive or volatile substances, a face shield and respiratory protection may be necessary.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a contained environment, especially when working with volatile and toxic reagents like bromine.
-
Exothermic Reactions: Be aware of the potential for exothermic reactions, especially when using strong acids or during halogenation.[12] Ensure the reactor's cooling system is adequate and have a plan for emergency cooling if necessary.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure the reactor is properly vented to prevent pressure build-up.
-
Material Handling: Adamantane is a combustible solid.[14] Avoid creating dust clouds, as fine dust can form explosive mixtures with air.[13] Use appropriate grounding and bonding procedures to prevent static discharge.
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.
Diagram: Safety Hazard Analysis Workflow for Scale-Up
Caption: A systematic process for conducting a safety hazard analysis before scaling up adamantane synthesis.
References
- Journal of Chemical Health Risks (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- SinoCompound (2022). Adamantane: a promising motif for ligands in industry?.
- Pharmaceutical Processing World (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- Wikipedia (n.d.). Adamantane.
- Tome, M., & Hrobarik, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7686.
- Kuvichkina, T. N., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(3), 1745.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- MDPI (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- ChemRxiv (2018).
- Royal Society of Chemistry (2024).
- ACS Catalysis (2019).
- Vu, B. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088.
- Carl ROTH (n.d.).
- ResearchGate (2014). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method.
- Reddy, G. M., et al. (2018). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. Organic Process Research & Development, 22(9), 1275-1280.
- BOC Sciences (n.d.). Adamantane Impurities.
- Chemos GmbH&Co.KG (n.d.).
- Chakrabarti, J. K., Szinai, S. S., & Todd, A. (1970). Chemistry of adamantane. Part III. The synthesis and reactions of 1,2-disubstituted adamantane derivatives. Journal of the Chemical Society C: Organic, 1303-1309.
- PubMed (2020).
- HWS Labortechnik Mainz (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Sigma-Aldrich (2024).
- PharmaVED (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control.
- National Institutes of Health (2017). Adamantane in Drug Delivery Systems and Surface Recognition.
- MDPI (2017). Adamantane in Drug Delivery Systems and Surface Recognition.
- Organic Syntheses (n.d.).
- Patsnap (2004). Method of synthesizing amantadine hydrochloride.
- Journal of the American Chemical Society (2026).
- University of Illinois Division of Research Safety (2019). Scale-up Reactions.
- Journal of Military Pharmaco-Medicine (2022).
- ResearchGate (2018). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes.
- KIET Group of Institutions (n.d.). Pharmaceutical Analysis Quality Control.
- Journal of Chemical and Pharmaceutical Research (2023). Techniques for Quality Control in Pharmaceutical Analysis.
- University of Rochester, Department of Chemistry (n.d.). How To: Troubleshoot a Reaction.
Sources
- 1. jchr.org [jchr.org]
- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaved.com [pharmaved.com]
- 12. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. chemos.de [chemos.de]
- 14. carlroth.com [carlroth.com]
Validation & Comparative
A Tale of Two Cages: A Comparative Guide to Adamantane and Azaadamantane Derivatives in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the adamantane cage, a rigid, lipophilic hydrocarbon, has carved a significant niche as a privileged scaffold. Its unique three-dimensional structure and metabolic stability have led to the development of several successful drugs. However, the very lipophilicity that often enhances membrane permeability can also lead to challenges in solubility and off-target effects. Enter azaadamantane, a close relative where one or more carbon atoms in the cage are replaced by nitrogen. This seemingly subtle change dramatically alters the molecule's physicochemical properties, offering a compelling alternative for fine-tuning drug candidates. This guide provides a comparative study of adamantane and azaadamantane derivatives, delving into their synthesis, physicochemical properties, and biological applications, supported by experimental insights.
At a Glance: Key Physicochemical and Biological Distinctions
| Property | Adamantane Derivatives | Azaadamantane Derivatives | Rationale for Difference |
| Lipophilicity (LogP) | High | Lower | The lone pair of electrons on the nitrogen atom can engage in hydrogen bonding with water, increasing hydrophilicity.[1][2] |
| Aqueous Solubility | Low | Higher | Increased polarity due to the nitrogen atom(s) leads to better interaction with water molecules.[2] |
| Basicity (pKa) | Not Applicable | Basic | The nitrogen atom's lone pair can accept a proton, conferring basic properties. |
| Metabolic Stability | Generally High | Variable, can be high | The rigid cage structure in both protects from metabolism, though the nitrogen in azaadamantanes can sometimes be a site for metabolic reactions. |
| Common Biological Targets | Ion channels, Enzymes (e.g., DPP-IV), GPCRs | Ion channels, GPCRs, Enzymes | The core scaffold provides a rigid framework for orienting pharmacophoric groups to interact with a variety of biological targets.[2][3] |
The Structural Divergence: A Visual Representation
The fundamental difference between these two scaffolds lies in the substitution of a carbon atom with a nitrogen atom, which introduces a heteroatom with distinct electronic properties into the rigid cage structure.
Crafting the Cages: A Synthetic Overview
The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Both adamantane and azaadamantane derivatives can be prepared through established synthetic routes.
Adamantane Derivatives: Building on a Readily Available Core
The widespread availability of adamantane itself, synthesized on a large scale via Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, has been a major driver of its use in medicinal chemistry.[3] Functionalization typically occurs at the bridgehead (tertiary) carbons, which are more reactive.
Experimental Workflow: Synthesis of 1-Aminoadamantane (Amantadine)
A common route to the iconic antiviral drug amantadine involves a Ritter reaction.
Protocol:
-
Carbocation Formation: 1-Bromoadamantane is treated with a strong acid, such as sulfuric acid, to generate the stable 1-adamantyl carbocation.
-
Nitrile Addition (Ritter Reaction): The carbocation is then reacted with a nitrile, like acetonitrile, which acts as a nucleophile.
-
Hydrolysis: The resulting N-substituted amide is hydrolyzed under basic or acidic conditions to yield the primary amine, 1-aminoadamantane (amantadine).
This method allows for the introduction of an amino group, a key pharmacophore in many adamantane-based drugs.
Azaadamantane Derivatives: Constructing the Heterocyclic Cage
The synthesis of azaadamantanes often involves the construction of the heterocyclic cage from acyclic or monocyclic precursors. A common and efficient method for preparing 1,3-diazaadamantanes is the condensation of ketones with hexamethylenetetramine (urotropine), which proceeds through a series of Mannich reactions.[2]
Experimental Workflow: Synthesis of a 1,3-Diazaadamantane Derivative
Protocol:
-
Condensation: A ketone is reacted with hexamethylenetetramine in the presence of an acid catalyst.
-
Mannich Cascade: A cascade of intramolecular Mannich reactions leads to the formation of the rigid diazaadamantane cage.
-
Further Modification: The resulting diazaadamantane can be further functionalized at various positions.
The choice of the starting ketone allows for the introduction of diverse substituents onto the azaadamantane scaffold.
The Impact on Biological Activity: A Comparative Look
The substitution of a carbon with a nitrogen atom can have profound effects on the biological activity of the resulting molecule. This is often attributed to the changes in lipophilicity, which affects bioavailability and target engagement, as well as the potential for the nitrogen to act as a hydrogen bond acceptor.[1][2]
Antiviral Activity: The Prototypical Application
Adamantane derivatives, such as amantadine and rimantadine, were among the first antiviral drugs developed and target the M2 ion channel of the influenza A virus.[4] While resistance has become a significant issue, the adamantane scaffold continues to be explored for its antiviral potential against other viruses. Azaadamantane derivatives have also been investigated for their antiviral properties. For instance, a derivative combining 7-amino-1,3,5-triazaadamantane with andrographolide has shown inhibitory activity against various viruses, including SARS coronavirus and enterovirus-71.[2]
Antibacterial and Antifungal Activity: Expanding the Therapeutic Scope
The adamantane moiety has been incorporated into various molecular frameworks to enhance their antimicrobial properties.[4] This is often attributed to the increased lipophilicity, which can facilitate penetration of bacterial cell membranes. For example, seventeen adamantane derivatives were synthesized and showed promising in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi from the Candida species.[4] Similarly, various azaadamantane derivatives have demonstrated significant antibacterial activity. For instance, certain 4,8,9,10-tetraphenyl-1,3-diazaadamantanes have shown notable activity against Corynebacterium and Sarcina lutea.[2]
Central Nervous System (CNS) Applications: Modulating Lipophilicity for Brain Penetration
The lipophilicity of adamantane derivatives often enhances their ability to cross the blood-brain barrier, making them attractive candidates for CNS-acting drugs.[5] Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease. The bioisosteric replacement of adamantane with less lipophilic azaadamantane scaffolds can be a strategic approach to modulate CNS penetration and potentially reduce off-target effects.[1][2]
Enzyme Inhibition: A Scaffold for Precise Targeting
The rigid adamantane cage is an excellent scaffold for positioning functional groups to interact with the active sites of enzymes.[3] This has been successfully exploited in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors like vildagliptin and saxagliptin, which are used to treat type 2 diabetes.[6] The exploration of azaadamantane-based enzyme inhibitors is an active area of research, with the potential to fine-tune binding interactions and improve pharmacokinetic profiles.
Case Study: Bioisosteric Replacement of Adamantane in Soluble Epoxide Hydrolase (sEH) Inhibitors
A compelling example of the strategic use of bioisosteric replacement can be seen in the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular and inflammatory diseases. Many potent sEH inhibitors incorporate an adamantane group to occupy a hydrophobic pocket in the enzyme's active site. However, this high lipophilicity can lead to poor water solubility and metabolic instability.[7]
In a study aimed at improving these properties, the adamantane group in a series of sEH inhibitors was replaced with other bicyclic lipophilic groups.[7] While this particular study did not use azaadamantane, it highlights the principle of bioisosteric replacement to enhance drug-like properties. The replacement of the adamantane moiety led to compounds with comparable inhibitory potency but significantly improved water solubility.[7] This underscores the potential of using azaadamantanes as a less lipophilic and more soluble bioisostere for adamantane in similar drug design campaigns.
Conclusion and Future Perspectives
The choice between an adamantane and an azaadamantane scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired physicochemical properties of the final compound. Adamantane offers a robust, lipophilic, and metabolically stable core, which can be advantageous for enhancing membrane permeability and providing a rigid framework for pharmacophore presentation.[5]
Conversely, azaadamantane derivatives provide a valuable alternative when lower lipophilicity and higher aqueous solubility are desired.[1][2] The introduction of nitrogen atoms not only modulates these bulk properties but also offers a site for hydrogen bonding and potential for different metabolic pathways. The basicity of azaadamantanes can also be exploited for salt formation to further improve solubility and formulation characteristics.
Future research will likely focus on the synthesis and evaluation of matched molecular pairs of adamantane and azaadamantane derivatives to provide direct, quantitative comparisons of their properties and biological activities. This will enable a more precise understanding of the structure-activity and structure-property relationships, ultimately empowering medicinal chemists to make more informed decisions in the rational design of new and improved therapeutics.
References
-
Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PubMed. Available from: [Link]
-
Azaadamantanes, a New Promising Scaffold for Medical Chemistry. National Center for Biotechnology Information. Available from: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Available from: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ResearchGate. Available from: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available from: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available from: [Link]
-
Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
